4-Bromo-2-chloro-6-iodopyridin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H2BrClINO |
|---|---|
Molecular Weight |
334.34 g/mol |
IUPAC Name |
4-bromo-2-chloro-6-iodopyridin-3-ol |
InChI |
InChI=1S/C5H2BrClINO/c6-2-1-3(8)9-5(7)4(2)10/h1,10H |
InChI Key |
OVSKBANUIFOSAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1I)Cl)O)Br |
Origin of Product |
United States |
Foundational & Exploratory
physical and chemical properties of 4-Bromo-2-chloro-6-iodopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-chloro-6-iodopyridin-3-ol is a halogenated pyridinol derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a consolidated overview of its known physical and chemical properties. Due to the limited availability of experimental data in publicly accessible literature, this document primarily presents computed properties and information from chemical suppliers. Further experimental validation is essential for any research or development application.
Chemical Identity and Physical Properties
This compound is a substituted pyridine ring containing bromine, chlorine, and iodine atoms, as well as a hydroxyl group. These modifications are expected to significantly influence its chemical reactivity and biological activity.
| Property | Value | Source |
| Molecular Formula | C₅H₂BrClINO | [1] |
| Molecular Weight | 334.34 g/mol | [1] |
| CAS Number | 2244107-68-2 | [1] |
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. Researchers are advised to perform their own spectral analysis for compound verification. For reference, spectral data for similar, though not identical, compounds can be found in various chemical databases.
Chemical Reactivity and Synthesis
The synthesis of polysubstituted pyridinols can be complex. While a specific, validated experimental protocol for the synthesis of this compound is not documented in the provided search results, a general logical workflow for its potential synthesis can be conceptualized.
Conceptual Synthesis Workflow
This diagram illustrates a possible, non-validated synthetic approach.
Caption: A potential, unverified synthetic pathway for this compound.
Biological Activity and Signaling Pathways
There is no information available in the searched literature regarding the biological activity or any associated signaling pathways for this compound. The high degree of halogenation suggests potential for this compound to act as an intermediate in the synthesis of more complex, biologically active molecules. Halogen atoms can serve as handles for cross-coupling reactions and can also influence binding affinity and metabolic stability.
General Workflow for Biological Screening
Should this compound be investigated for biological activity, a standard screening workflow would be employed.
Caption: A generalized workflow for the biological evaluation of a novel chemical entity.
Safety and Handling
Specific safety and handling information for this compound is not available. As with any halogenated organic compound, it should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a chemical compound for which there is a significant lack of publicly available experimental data. The information presented in this guide is based on limited supplier data and theoretical concepts. Researchers interested in this compound will need to undertake comprehensive experimental characterization, including synthesis, purification, and spectroscopic analysis, as well as biological and toxicological screening, to fully understand its properties and potential applications.
References
An In-depth Technical Guide to the Proposed Synthesis of 4-Bromo-2-chloro-6-iodopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for 4-bromo-2-chloro-6-iodopyridin-3-ol, a highly functionalized pyridine derivative with potential applications in medicinal chemistry and materials science. Due to the absence of a documented direct synthesis in the current literature, this guide proposes a logical two-step pathway starting from a commercially available precursor. The methodologies presented are based on established and analogous reactions for the halogenation of pyridine rings.
Proposed Synthesis Pathway
The proposed synthesis commences with the iodination of 2-chloropyridin-3-ol, followed by the bromination of the resulting intermediate. The regioselectivity of each step is directed by the activating and directing effects of the hydroxyl group on the pyridine ring.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following sections provide detailed experimental protocols for each step of the proposed synthesis. These protocols are adapted from established literature procedures for similar transformations and should be considered as representative examples.
Step 1: Synthesis of 2-Chloro-6-iodopyridin-3-ol from 2-Chloropyridin-3-ol
This step involves the electrophilic iodination of 2-chloropyridin-3-ol. The hydroxyl group at the 3-position is an activating group and directs electrophilic substitution to the ortho and para positions. The 6-position (para to the hydroxyl group) is the most likely site of iodination due to electronic effects and lower steric hindrance compared to the 4-position (ortho). The 2-position is already substituted.
Reaction Workflow
Caption: Experimental workflow for the synthesis of 2-Chloro-6-iodopyridin-3-ol.
Representative Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloropyridin-3-ol (1.0 eq.) in a mixture of water and acetic acid (1:1, v/v).
-
To this solution, add iodine (1.1 eq.), iodic acid (0.4 eq.), and a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate until the iodine color disappears.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-chloro-6-iodopyridin-3-ol.
Quantitative Data (Representative)
| Reagent/Parameter | Molar Ratio/Value |
| 2-Chloropyridin-3-ol | 1.0 eq. |
| Iodine (I₂) | 1.1 eq. |
| Iodic Acid (HIO₃) | 0.4 eq. |
| Sulfuric Acid (H₂SO₄) | catalytic |
| Temperature | 80 °C |
| Reaction Time | 12-24 h |
| Representative Yield | 70-85% |
Step 2: Synthesis of this compound from 2-Chloro-6-iodopyridin-3-ol
The second step is the electrophilic bromination of the intermediate, 2-chloro-6-iodopyridin-3-ol. The hydroxyl group directs the incoming electrophile to the remaining ortho position (C4), as the other ortho (C2) and para (C6) positions are already substituted. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Representative Protocol:
-
In a round-bottom flask, dissolve 2-chloro-6-iodopyridin-3-ol (1.0 eq.) in acetonitrile.
-
Add N-Bromosuccinimide (NBS) (1.1 eq.) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the final product, this compound.
Quantitative Data (Representative)
| Reagent/Parameter | Molar Ratio/Value |
| 2-Chloro-6-iodopyridin-3-ol | 1.0 eq. |
| N-Bromosuccinimide (NBS) | 1.1 eq. |
| Solvent | Acetonitrile |
| Temperature | Room Temperature |
| Reaction Time | 4-8 h |
| Representative Yield | 80-95% |
Disclaimer: The synthetic pathway and experimental protocols described in this document are proposed based on established chemical principles and analogous reactions found in the scientific literature. These procedures have not been experimentally validated for the specific synthesis of this compound. Researchers should conduct their own risk assessments and optimization studies before attempting these reactions in a laboratory setting. All chemical manipulations should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
An In-depth Technical Guide to the Electrophilic Halogenation of 3-Hydroxypyridines
For Researchers, Scientists, and Drug Development Professionals
The targeted introduction of halogen atoms into the 3-hydroxypyridine scaffold is a cornerstone of medicinal chemistry and drug development. The resulting halopyridinols are pivotal intermediates in the synthesis of a vast array of pharmaceuticals and agrochemicals, where the halogen atom can serve as a crucial handle for further functionalization through cross-coupling reactions or act as a key pharmacophoric element. This technical guide provides a comprehensive overview of the principles, methodologies, and experimental protocols for the electrophilic halogenation of 3-hydroxypyridines, with a focus on regioselectivity and practical application.
Core Principles: Reactivity and Regioselectivity
The 3-hydroxypyridine ring system presents a unique challenge and opportunity for electrophilic aromatic substitution. The pyridine nitrogen, being electron-withdrawing, deactivates the ring towards electrophilic attack compared to benzene. However, the hydroxyl group at the 3-position is a powerful activating group, donating electron density through resonance and directing incoming electrophiles to the ortho and para positions.
The interplay of these electronic effects governs the regiochemical outcome of halogenation. The principal sites of electrophilic attack on the 3-hydroxypyridine ring are the C2, C4, and C6 positions. The C5 position is generally less favored due to the combined deactivating effect of the adjacent nitrogen atom. The choice of halogenating agent, solvent, and reaction conditions can significantly influence the selectivity of the halogenation, allowing for the targeted synthesis of specific isomers.
dot
Caption: General overview of electrophilic halogenation of 3-hydroxypyridine.
Bromination of 3-Hydroxypyridines
Bromination is a widely employed transformation for 3-hydroxypyridines. The choice of brominating agent and reaction conditions dictates the regioselectivity of the reaction.
Table 1: Regioselectivity in the Bromination of 3-Methoxypyridine *
| Brominating Agent | Solvent | Temperature (°C) | Product Distribution (%) C2-Br | Product Distribution (%) C4-Br | Product Distribution (%) C6-Br |
| Br₂ | SO₂ClF | -78 | 85 | 10 | 5 |
| Br₂/Ag⁺ | CH₃NO₂ | 25 | 90 | 5 | 5 |
| NBS | CH₃CN | 25 | 15 | 5 | 80 |
| NBS/TFA | CH₃CN | 25 | 5 | 10 | 85 |
*Data adapted from Olah, G. A., et al. J. Org. Chem. 1981, 46 (18), pp 3728–3731. 3-Methoxypyridine is used as a close proxy for 3-hydroxypyridine.
Experimental Protocol: Bromination with Bromine
This protocol favors the formation of 2-bromo-3-hydroxypyridine.
Materials:
-
3-Hydroxypyridine
-
10% Sodium hydroxide solution
-
Bromine
-
Acetic acid
-
Deionized water
Procedure:
-
Prepare a hypobromite solution by slowly adding bromine (1.05 equivalents) to a 10% sodium hydroxide solution at 5-10 °C.[1]
-
In a separate flask, dissolve 3-hydroxypyridine (1.0 equivalent) in a 10% sodium hydroxide solution.
-
Add the hypobromite solution dropwise to the 3-hydroxypyridine solution over 20 minutes, maintaining the temperature between 5-10 °C.[1]
-
Continue to stir the reaction mixture for an additional 30 minutes.
-
Adjust the pH of the reaction solution to 6-7 with acetic acid.
-
Cool the mixture to 5 °C and maintain for 1 hour to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum at 85 °C to yield 2-bromo-3-hydroxypyridine. A typical yield is around 67%.[1]
Chlorination of 3-Hydroxypyridines
Chlorination of 3-hydroxypyridines can be achieved using various chlorinating agents, with N-chlorosuccinimide (NCS) being a common choice for its milder nature compared to chlorine gas.
Table 2: Regioselectivity in the Chlorination of 3-Methoxypyridine *
| Chlorinating Agent | Solvent | Temperature (°C) | Product Distribution (%) C2-Cl | Product Distribution (%) C4-Cl | Product Distribution (%) C6-Cl |
| Cl₂ | SO₂ClF | -78 | 80 | 15 | 5 |
| NCS | CH₃CN | 25 | 10 | 10 | 80 |
| SO₂Cl₂ | CCl₄ | 77 | 75 | 20 | 5 |
*Data adapted from Olah, G. A., et al. J. Org. Chem. 1981, 46 (18), pp 3728–3731. 3-Methoxypyridine is used as a close proxy for 3-hydroxypyridine.
Experimental Protocol: Chlorination with N-Chlorosuccinimide (NCS)
This protocol generally favors the formation of 6-chloro-3-hydroxypyridine.
Materials:
-
3-Hydroxypyridine
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 3-hydroxypyridine (1.0 equivalent) in acetonitrile.
-
Add N-chlorosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chlorinated 3-hydroxypyridine derivative.
Iodination of 3-Hydroxypyridines
Iodination of 3-hydroxypyridines is often accomplished using molecular iodine in the presence of a base or an oxidizing agent to generate a more electrophilic iodine species.
Experimental Protocol: Iodination with Iodine and Sodium Carbonate
This method provides a high-yielding synthesis of 2-iodo-3-hydroxypyridine.[2]
Materials:
-
3-Hydroxypyridine
-
Sodium carbonate (Na₂CO₃)
-
Iodine (I₂)
-
Deionized water
-
1 M Hydrochloric acid (HCl) solution
Procedure:
-
To a solution of 3-hydroxypyridine (1.0 equivalent) in water, add sodium carbonate (2.1 equivalents) followed by iodine (1.0 equivalent).[2]
-
Stir the reaction mixture at room temperature for 2 hours.[2]
-
After the reaction is complete, adjust the pH to 4 with a 1 M HCl solution.[2]
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry to give 2-iodo-3-hydroxypyridine as a white powder. A typical yield is around 92%.[2]
Advanced Methodologies: 3-Selective Halogenation via Zincke Imines
A significant challenge in the direct electrophilic halogenation of pyridines is achieving high selectivity for the 3-position. A modern and elegant solution to this problem involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates.[3][4] This strategy temporarily transforms the electron-deficient pyridine into an electron-rich acyclic intermediate that undergoes highly regioselective halogenation.[3]
dot
Caption: Workflow for 3-selective halogenation via Zincke imines.
This one-pot protocol is compatible with a wide range of functional groups and provides a powerful tool for accessing 3-halopyridines that are otherwise difficult to synthesize.[3]
Conclusion
The electrophilic halogenation of 3-hydroxypyridines is a versatile and indispensable tool in synthetic chemistry. A thorough understanding of the underlying electronic effects and the careful selection of reagents and reaction conditions allow for the regioselective synthesis of a variety of halogenated 3-hydroxypyridine derivatives. While classical methods provide reliable access to 2-, 4-, and 6-haloisomers, modern techniques such as the Zincke imine strategy have opened new avenues for the challenging synthesis of 3-halopyridines. The protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize these important reactions in their synthetic endeavors.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-Bromo-2-chloro-6-iodopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) characteristics of 4-bromo-2-chloro-6-iodopyridin-3-ol, a polysubstituted pyridinol derivative of interest in medicinal chemistry and materials science. Due to the absence of published experimental NMR data for this specific compound in readily accessible databases, this document focuses on the predicted spectral features based on established principles of NMR spectroscopy for substituted pyridines. Furthermore, it outlines a detailed, generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this and structurally related compounds.
Expected ¹H and ¹³C NMR Spectral Data
The structure of this compound contains a single aromatic proton and a hydroxyl proton, which will be observable in the ¹H NMR spectrum. The ¹³C NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are influenced by the electronic effects of the substituents: the electron-withdrawing halogens (Br, Cl, I) and the electron-donating hydroxyl group (-OH).
Predicted ¹H NMR Data
The ¹H NMR spectrum is anticipated to be relatively simple, featuring two singlet peaks.
| Predicted Signal | Chemical Shift (δ) Range (ppm) | Multiplicity | Integration | Assignment |
| Ar-H | 7.5 - 8.5 | Singlet | 1H | H-5 |
| O-H | 5.0 - 7.0 (variable) | Broad Singlet | 1H | OH |
Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature, and may exchange with deuterium in deuterated solvents, leading to its disappearance from the spectrum.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are predicted based on the cumulative effects of the substituents on each carbon atom.
| Predicted Signal | Chemical Shift (δ) Range (ppm) | Assignment |
| C-I | 80 - 100 | C-6 |
| C-Br | 110 - 125 | C-4 |
| C-OH | 150 - 160 | C-3 |
| C-Cl | 145 - 155 | C-2 |
| C-H | 125 - 140 | C-5 |
Note: These are estimated ranges, and the actual chemical shifts can vary based on the solvent and other experimental conditions.
Experimental Protocols
The following sections detail the methodologies for the preparation of samples and the acquisition of ¹H and ¹³C NMR spectra.
Sample Preparation
-
Sample Quantity : For ¹H NMR, accurately weigh 5-25 mg of this compound. For ¹³C NMR, a higher concentration is recommended, typically 50-100 mg, to ensure a good signal-to-noise ratio within a reasonable acquisition time.
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆). The choice of solvent can affect the chemical shifts.
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing can be used to aid dissolution.
-
Filtration : To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the solvent, although modern spectrometers can also reference the residual solvent peak.
NMR Data Acquisition
-
Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Tuning and Matching : Before data acquisition, the probe must be tuned to the resonance frequencies of ¹H and ¹³C and matched to the impedance of the instrument to maximize sensitivity.
-
Locking and Shimming : The spectrometer's magnetic field is locked onto the deuterium signal of the solvent to correct for any field drift. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse sequence is typically used.
-
Acquisition Time : Set to 2-4 seconds.
-
Relaxation Delay : A delay of 1-5 seconds between pulses ensures full relaxation of the protons.
-
Number of Scans : For a sample of sufficient concentration, 8 to 16 scans are usually adequate.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Sequence : A single-pulse sequence with proton decoupling is standard to produce a spectrum of singlets.
-
Acquisition Time : Typically 1-2 seconds.
-
Relaxation Delay : A delay of 2-5 seconds is common.
-
Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.
-
-
Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. Processing steps include phase correction, baseline correction, and referencing the chemical shift scale.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of a novel compound such as this compound.
Mass Spectrometry of 4-Bromo-2-chloro-6-iodopyridin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the anticipated mass spectrometric behavior of 4-Bromo-2-chloro-6-iodopyridin-3-ol. Due to the absence of published experimental mass spectra for this specific compound, this document leverages established principles of mass spectrometry, particularly electron ionization (EI), and data from analogous halogenated and pyridinol compounds to predict its fragmentation patterns. This guide is intended to support researchers in method development, compound identification, and structural elucidation.
Predicted Molecular Ion and Isotopic Pattern
The initial step in mass spectrometric analysis is the ionization of the target molecule to form a molecular ion (M⁺). The accurate mass and isotopic distribution of this ion are critical for confirming the elemental composition. This compound (C₅H₂BrClINO) possesses a complex isotopic signature due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).
A summary of the predicted key physicochemical properties is provided in the table below.
| Property | Predicted Value |
| Molecular Formula | C₅H₂BrClINO |
| Monoisotopic Mass | 348.8009 u |
| Average Mass | 349.25 u |
The table below outlines the expected isotopic distribution for the molecular ion, which is crucial for its identification. The relative abundances are calculated based on the natural isotopic abundances of the constituent elements.
| m/z | Relative Abundance (%) | Ion Formula |
| 348.8 | 78.5 | [C₅H₂⁷⁹Br³⁵ClINO]⁺ |
| 350.8 | 100.0 | [C₅H₂⁸¹Br³⁵ClINO]⁺ / [C₅H₂⁷⁹Br³⁷ClINO]⁺ |
| 352.8 | 24.3 | [C₅H₂⁸¹Br³⁷ClINO]⁺ |
Proposed Fragmentation Pathway under Electron Ionization (EI)
Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[1][2] The fragmentation of this compound is expected to be dictated by the relative strengths of the chemical bonds, with the weaker bonds cleaving more readily. The C-I bond is the most labile, followed by the C-Br and then the C-Cl bond. Fragmentation of the pyridinol ring, such as the loss of CO or HCN, is also anticipated, similar to what is observed for other pyridone derivatives.[3]
The proposed fragmentation pathway is illustrated in the diagram below, followed by a table summarizing the major predicted fragment ions.
Figure 1: Proposed EI fragmentation of this compound.
The following table details the predicted major fragment ions, their mass-to-charge ratios (m/z), and the corresponding neutral losses.
| m/z (Isotopologues) | Proposed Fragment Structure | Neutral Loss |
| 349/351/353 | [C₅H₂BrClINO]⁺ | - |
| 222/224/226 | [C₅H₂BrClNO]⁺ | I |
| 270/272 | [C₅H₂ClINO]⁺ | Br |
| 314/316 | [C₅H₂BrINO]⁺ | Cl |
| 194/196/198 | [C₄H₂BrClN]⁺ | I, CO |
| 195/197/199 | [C₄HBrClNO]⁺ | I, HCN |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is a suitable analytical technique.[1]
3.1. Sample Preparation
-
Dissolve a small amount (approximately 1 mg) of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of 100 µg/mL.
-
Further dilute the stock solution as necessary to fall within the linear range of the instrument.
3.2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.
-
Ion Source: Electron Ionization (EI).
-
Injector: Split/splitless inlet.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Speed: 2 scans/s.
3.3. Data Analysis
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum from the chromatographic peak corresponding to this compound.
-
Analyze the isotopic pattern of the molecular ion to confirm the elemental composition.
-
Identify and interpret the major fragment ions to elucidate the structure and confirm the fragmentation pathway.
-
Compare the acquired spectrum with spectral libraries (if available) for confirmation.
The general workflow for this experimental protocol is depicted in the following diagram.
References
An In-depth Technical Guide on 4-Bromo-2-chloro-6-iodopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific data, including detailed experimental protocols and biological activity, specifically for 4-Bromo-2-chloro-6-iodopyridin-3-ol is limited. This guide provides the confirmed chemical identity of the compound and extrapolates potential synthetic methodologies and applications based on research into structurally analogous multi-halogenated pyridin-3-ol derivatives.
Introduction
This compound is a polyhalogenated aromatic heterocyclic compound. The presence of multiple, distinct halogen substituents (bromine, chlorine, and iodine) on a pyridin-3-ol core suggests its potential as a versatile intermediate in organic synthesis and medicinal chemistry. The varied reactivity of the carbon-halogen bonds can allow for selective functionalization, making it a valuable building block for the synthesis of more complex molecules. Halogenated pyridines are a well-established class of compounds in drug discovery, often imparting favorable properties such as increased metabolic stability, enhanced binding affinity to biological targets, and improved membrane permeability.
Chemical and Physical Properties
A summary of the available chemical data for this compound is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₅H₂BrClINO | [1] |
| Molecular Weight | 334.34 g/mol | [1] |
| CAS Number | 2244107-68-2 | [1] |
Synthesis and Experimental Protocols
While a specific, published synthetic route for this compound was not identified in the public domain, the synthesis of multi-halogenated pyridin-3-ols generally proceeds through a series of regioselective halogenation and functional group manipulation steps. Below is a generalized, hypothetical synthetic workflow based on established pyridine chemistry.
Generalized Synthetic Workflow for Multi-halogenated Pyridin-3-ols
Caption: Generalized synthetic workflow for a multi-halogenated pyridin-3-ol.
Detailed Methodologies for Key Synthetic Steps (Hypothetical):
-
Step 1: Initial Halogenation (e.g., Chlorination)
-
Protocol: A common method for the chlorination of a pyridine ring is the use of a chlorinating agent such as N-chlorosuccinimide (NCS) in an appropriate solvent like acetonitrile or a chlorinated solvent. The reaction may require a catalyst and is often performed at elevated temperatures. The regioselectivity of the chlorination will be directed by the existing hydroxyl group on the pyridine ring.
-
-
Step 2: Iodination
-
Protocol: Iodination can be achieved using various iodinating reagents. A mixture of iodine and an oxidizing agent (e.g., nitric acid or periodic acid) in a solvent like acetic acid is a common method. Alternatively, N-iodosuccinimide (NIS) can be used under milder conditions. The position of iodination will be influenced by the directing effects of the hydroxyl group and the first halogen.
-
-
Step 3: Final Halogenation (e.g., Bromination)
-
Protocol: The final halogen can be introduced using a brominating agent like N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent. The reaction conditions would need to be carefully controlled to ensure the desired regioselectivity and to avoid over-bromination.
-
Purification: Following the final halogenation step, the crude product would likely be purified using column chromatography on silica gel with a gradient of ethyl acetate and hexanes as the eluent. The structure of the final product would be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Applications in Drug Development
The applications of this compound in drug development are speculative due to the lack of specific biological data. However, based on the activities of structurally similar compounds, it could serve as a key intermediate in the synthesis of novel therapeutic agents.
Logical Relationship for Potential Drug Discovery Applications
Caption: Potential workflow for the use of this compound in drug discovery.
The distinct halogen atoms on the pyridine ring can be selectively functionalized using various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The general order of reactivity for these halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This differential reactivity allows for the sequential and site-specific introduction of different substituents, enabling the creation of a diverse library of compounds for biological screening.
Halogenated heterocycles are known to exhibit a wide range of biological activities, including but not limited to:
-
Anticancer agents: Many kinase inhibitors and other anticancer drugs incorporate halogenated pyridine moieties.
-
Antimicrobial agents: Halogenation can enhance the antimicrobial properties of a compound.
-
Central Nervous System (CNS) active agents: The lipophilicity imparted by halogens can aid in crossing the blood-brain barrier.
Conclusion
References
Navigating the Uncharted: A Technical Guide to the Safe Handling of 4-Bromo-2-chloro-6-iodopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 4-Bromo-2-chloro-6-iodopyridin-3-ol (CAS No. 2244107-68-2) is a novel chemical compound with limited publicly available safety and toxicological data. This guide has been compiled using information from structurally similar compounds, including halogenated pyridines, anilines, and phenols. The data presented herein should be considered indicative and used as a starting point for a thorough risk assessment. It is imperative to consult a comprehensive, compound-specific Safety Data Sheet (SDS) from the supplier and to conduct a detailed risk assessment before handling this substance.
Hazard Identification and Classification
Table 1: Anticipated GHS Hazard Classification
| Hazard Class | Hazard Category | Anticipated Hazard Statement(s) |
| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 or 2A | H318: Causes serious eye damage or H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
This classification is inferred from structurally similar compounds such as 4-Bromo-2-chloro-6-iodoaniline and 4-Bromo-2-chloro-6-methylpyridine and should be confirmed with a supplier-specific SDS.[1][2]
Physical and Chemical Properties
Quantitative data for this compound is scarce. The following table provides available information and estimates based on related structures.
Table 2: Physical and Chemical Properties
| Property | Value | Source/Notes |
| CAS Number | 2244107-68-2 | [3] |
| Molecular Formula | C5H2BrClINO | [3] |
| Molecular Weight | 334.34 g/mol | [3] |
| Appearance | Data not available (likely a solid) | Inferred from similar compounds |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Flash Point | Data not available | |
| Solubility | Data not available |
Safe Handling and Storage
Given the anticipated hazards, stringent safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the solid form or in the absence of adequate engineering controls. |
Engineering Controls
Engineering controls are the primary means of exposure reduction.
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood.[4]
-
Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.[4][5]
Storage
Proper storage is crucial to prevent degradation and accidents.
-
Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[4][5]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[4]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 4: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |
Experimental Protocols: A General Guideline
The following is a generalized protocol for handling a potent, powdered chemical like this compound. This is not a substitute for a validated, experiment-specific protocol.
Objective: To safely weigh and prepare a solution of this compound.
Materials:
-
This compound
-
Appropriate solvent
-
Analytical balance
-
Spatula
-
Weighing paper
-
Volumetric flask
-
Beaker
-
Magnetic stirrer and stir bar
-
Full PPE (as described in Table 3)
Methodology:
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is decontaminated.
-
Don all required PPE.
-
Assemble all necessary equipment within the fume hood.
-
-
Weighing:
-
Tare the analytical balance with a piece of weighing paper.
-
Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula. Avoid generating dust.
-
Record the exact weight.
-
-
Solubilization:
-
Carefully transfer the weighed compound into a beaker containing a magnetic stir bar.
-
Add a portion of the desired solvent to the beaker.
-
Place the beaker on a magnetic stirrer and stir until the compound is fully dissolved. Gentle heating may be required, but this should be assessed for thermal stability.
-
Once dissolved, carefully transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of solvent and add the rinsing to the volumetric flask to ensure a quantitative transfer.
-
Bring the solution to the final volume with the solvent.
-
-
Cleanup:
-
All disposable materials that came into contact with the compound should be disposed of as hazardous waste.
-
Clean all non-disposable equipment thoroughly with an appropriate solvent.
-
Decontaminate the work area within the fume hood.
-
Visualized Workflows
The following diagrams illustrate key logical relationships and workflows for the safe handling of hazardous chemical compounds.
Caption: A logical workflow for the safe handling of a hazardous chemical.
Caption: Emergency response signaling pathway following an exposure event.
References
- 1. 4-Bromo-2-chloro-6-iodoaniline | C6H4BrClIN | CID 581703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 53429237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eMolecules AOBChem USA / this compound / 250mg / | Fisher Scientific [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methodological & Application
Application Notes and Protocols for 4-Bromo-2-chloro-6-iodopyridin-3-ol in Suzuki Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4-Bromo-2-chloro-6-iodopyridin-3-ol as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Due to the presence of three different halogen atoms at distinct positions on the pyridinol core, this substrate offers opportunities for sequential and regioselective carbon-carbon bond formation, making it a valuable scaffold for the synthesis of complex polysubstituted pyridine derivatives in drug discovery and materials science.
Introduction to Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] It typically involves the cross-coupling of an organoboron species (like a boronic acid or boronic ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[2][3] This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids, making it a cornerstone of modern organic synthesis.[4]
The substrate, this compound, is a highly functionalized heterocyclic compound. The differential reactivity of its three halogen substituents allows for a stepwise approach to introduce various aryl, heteroaryl, or vinyl groups onto the pyridine ring with high selectivity.
Regioselectivity in Polyhalogenated Pyridines
The key to utilizing polyhalogenated substrates is understanding the regioselectivity of the cross-coupling reaction. The rate of the initial, rate-limiting oxidative addition step of the palladium catalyst to the carbon-halogen bond is highly dependent on the nature of the halogen. The established reactivity order for halogens in Suzuki-Miyaura couplings is:
I > Br > OTf > Cl [2]
For this compound, this reactivity trend dictates that the initial Suzuki coupling will occur selectively at the C-I bond. The carbon-iodine bond is the weakest and most susceptible to oxidative addition by the Pd(0) catalyst.
Furthermore, for halogenated pyridines, oxidative addition is generally favored at the positions alpha to the nitrogen atom (C2 and C6) due to electronic effects.[5][6] In this molecule, the most reactive halogen (iodine) is conveniently located at an alpha-position (C6), further ensuring high selectivity for the first coupling at this site.
Following the initial coupling at the C6-iodo position, a second Suzuki coupling can be achieved at the C4-bromo position under more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system). The C2-chloro position is the least reactive and would require the most vigorous conditions for coupling.[4][7]
References
- 1. Principles of the Suzuki Coupling Reaction | Encyclopedia MDPI [encyclopedia.pub]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Regioselective Sonogashira Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction, catalyzed by palladium and copper complexes, is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[2][3] This application note provides a detailed protocol for the regioselective Sonogashira coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol, a polyhalogenated pyridinol derivative with significant potential as a scaffold in medicinal chemistry.
The presence of three different halogen substituents on the pyridine ring (iodine, bromine, and chlorine) offers the opportunity for selective functionalization. The reactivity of aryl halides in the Sonogashira coupling generally follows the order: I > Br > Cl.[4] This inherent difference in reactivity allows for the selective coupling at the most reactive C-I bond, leaving the C-Br and C-Cl bonds intact for subsequent transformations.
Regioselectivity
The Sonogashira coupling with this compound is expected to proceed with high regioselectivity at the C-6 position, corresponding to the carbon-iodine bond. This is due to the significantly higher reactivity of the C-I bond towards oxidative addition to the palladium(0) catalyst compared to the C-Br and C-Cl bonds. Catalyst choice can also influence regioselectivity in di- or polyhalogenated systems.[5][6] For standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, the reaction is anticipated to favor coupling at the iodide.
Catalytic Cycle
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: The catalytic cycle of the Sonogashira coupling reaction.
Experimental Protocol
This protocol describes a general procedure for the regioselective Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))
-
Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and heating plate
-
Inert gas supply (nitrogen or argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).
-
Addition of Reagents: Add the solvent (e.g., THF) and the base (e.g., TEA, 2-3 equiv). Stir the mixture for 5-10 minutes at room temperature.
-
Addition of Alkyne: Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate).
-
Filtration: Filter the mixture through a pad of celite to remove the catalyst residues.
-
Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Experimental Workflow
Caption: Step-by-step experimental workflow for the Sonogashira coupling.
Data Presentation
The following table summarizes typical reaction conditions for the regioselective Sonogashira coupling of this compound. The exact conditions may need to be optimized for specific alkynes.
| Parameter | Condition | Notes |
| Substrate | This compound | 1.0 equivalent |
| Alkyne | Terminal Alkyne | 1.1 - 1.5 equivalents |
| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | 2 - 5 mol% |
| Copper Co-catalyst | CuI | 4 - 10 mol% |
| Base | TEA or DIPA | 2 - 3 equivalents |
| Solvent | THF or DMF | Anhydrous |
| Temperature | Room Temperature to 60 °C | Higher temperatures may be needed for less reactive alkynes. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion. |
Troubleshooting and Considerations
-
Homocoupling of Alkyne (Glaser Coupling): This is a common side reaction. It can be minimized by using an inert atmosphere, degassed solvents, and by slowly adding the alkyne. Copper-free Sonogashira conditions can also be explored.[7][8]
-
Low Reactivity: If the reaction is sluggish, increasing the temperature, using a more electron-rich phosphine ligand, or a different solvent may improve the reaction rate.
-
Catalyst Deactivation: The presence of the hydroxyl group on the pyridine ring might interfere with the catalysts. If catalyst deactivation is suspected, using a stronger base or protecting the hydroxyl group might be necessary.
-
Purification: The polar nature of the pyridinol product may require polar solvent systems for effective purification by column chromatography.
Conclusion
The Sonogashira coupling of this compound provides a reliable method for the regioselective introduction of an alkynyl moiety at the C-6 position. This protocol offers a robust starting point for researchers in drug discovery and organic synthesis to access novel and complex molecular architectures. The resulting 6-alkynyl-4-bromo-2-chloropyridin-3-ol is a versatile intermediate that can undergo further cross-coupling reactions at the remaining halogenated positions, enabling the synthesis of diverse libraries of substituted pyridines.
References
- 1. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and scientific background for the selective Buchwald-Hartwig amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol. This protocol is designed to serve as a foundational method for the synthesis of novel substituted aminopyridinols, which are valuable intermediates in pharmaceutical and materials science research.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This reaction has broad utility in organic synthesis due to its tolerance of a wide range of functional groups and its applicability to various aryl and heteroaryl halides.[3][4] The substrate, this compound, presents a unique challenge and opportunity for regioselective functionalization due to the presence of three different halogen atoms on the pyridine ring. The general reactivity trend for halogens in Buchwald-Hartwig amination is I > Br > Cl, which can be exploited to achieve selective amination at the C-6 position.[5]
Principle of Regioselectivity
The regioselectivity of the Buchwald-Hartwig amination on polyhalogenated pyridines is primarily governed by the relative rates of oxidative addition of the C-X bond to the palladium(0) catalyst. The energy barrier for this step generally follows the trend of C-I < C-Br < C-Cl, making the iodo substituent the most reactive, followed by the bromo, and then the chloro substituent.[5][6] Therefore, by carefully controlling the reaction conditions, it is possible to selectively substitute the iodine at the C-6 position of this compound. The presence of the hydroxyl group at C-3 may also influence the electronic properties of the pyridine ring and the reactivity of the adjacent halogen atoms.
Experimental Protocol
This protocol outlines a general procedure for the selective mono-amination of this compound at the C-6 position. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)[6][7]
-
Xantphos or other suitable phosphine ligand[5]
-
Cesium carbonate (Cs₂CO₃) or other suitable base (e.g., NaOt-Bu, K₃PO₄)[5][7]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a dry Schlenk flask, under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv), the amine (1.1-1.5 equiv), cesium carbonate (2.0 equiv), palladium(II) acetate (0.02-0.05 equiv), and Xantphos (0.04-0.10 equiv).
-
Solvent Addition: Add anhydrous, degassed dioxane or toluene to the flask via syringe. The typical concentration is 0.1 M with respect to the starting pyridinol.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired 6-amino-4-bromo-2-chloropyridin-3-ol.
Data Presentation
The following table summarizes the expected reactivity and potential products of the Buchwald-Hartwig amination of this compound.
| Position | Halogen | Relative Reactivity | Expected Major Product (Mono-amination) | Potential Byproducts (Di-amination) |
| C-6 | Iodo | Highest | 6-Amino-4-bromo-2-chloropyridin-3-ol | 4,6-Diamino-2-chloropyridin-3-ol |
| C-4 | Bromo | Intermediate | 4-Amino-2-chloro-6-iodopyridin-3-ol | 2,6-Diamino-4-bromopyridin-3-ol |
| C-2 | Chloro | Lowest | 2-Amino-4-bromo-6-iodopyridin-3-ol | 2,4-Diamino-6-iodopyridin-3-ol |
Note: The formation of di- and tri-aminated products is possible, especially with prolonged reaction times, higher temperatures, or an excess of the amine and catalyst.
Visualizations
Below are diagrams illustrating the expected regioselective reaction pathway and a general experimental workflow.
Caption: Predicted regioselectivity in the Buchwald-Hartwig amination.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Buchwald-Hartwig_reaction [chemeurope.com]
Application Notes and Protocols for Regioselective Cross-Coupling of Polyhalogenated Pyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the regioselective cross-coupling of polyhalogenated pyridines, a critical transformation in the synthesis of functionalized heterocyclic compounds for pharmaceutical and materials science applications.
Introduction: The Challenge of Regioselectivity
Polyhalogenated pyridines are versatile building blocks in organic synthesis. However, the presence of multiple, electronically similar halogen substituents presents a significant challenge in achieving site-selective functionalization. The regiochemical outcome of cross-coupling reactions is governed by a combination of electronic and steric factors inherent to the substrate, as well as the judicious choice of catalyst, ligand, and reaction conditions.[1] Generally, for dihalogenated pyridines, oxidative addition of the palladium catalyst is favored at the position alpha to the nitrogen atom (C2).[2][3] However, recent advancements have demonstrated that this inherent reactivity can be overridden through careful tuning of the catalytic system.
Controlling Regioselectivity: Key Factors and Logical Relationships
The ability to control the site of cross-coupling on a polyhalogenated pyridine ring is crucial for the efficient synthesis of target molecules. The primary factors influencing regioselectivity include:
-
Electronic Effects: The pyridine nitrogen atom significantly influences the electronic distribution of the ring, making the α- and γ-positions (C2, C6, and C4) more electron-deficient and generally more reactive towards oxidative addition.[3]
-
Steric Hindrance: Bulky substituents on the pyridine ring or the coupling partners can direct the reaction to less sterically hindered positions.
-
Catalyst and Ligand: The choice of palladium catalyst and, more importantly, the phosphine or N-heterocyclic carbene (NHC) ligand can dramatically alter the regiochemical outcome.[4][5] Sterically demanding ligands can favor coupling at less accessible positions.[4] The nature of the palladium species, whether mononuclear, clusters, or nanoparticles, can also influence selectivity.[6]
-
Reaction Conditions: Parameters such as solvent, base, temperature, and the presence of additives can impact the catalytic cycle and, consequently, the regioselectivity.[7]
Below is a diagram illustrating the logical relationships that guide the choice of reaction conditions to achieve a desired regioselectivity.
Figure 1. Logical workflow for selecting conditions for regioselective cross-coupling.
Application Notes and Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between aryl halides and organoboron compounds. Regioselectivity can be controlled by both ligand choice and even ligand-free conditions.
Data Presentation: Regioselective Suzuki-Miyaura Coupling of Dichloropyridines
| Entry | Dihalopyridine | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | C4:C2 Ratio | Reference |
| 1 | 2,4-Dichloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / IPr | K₃PO₄ | Toluene/H₂O | RT | 18 | 75 | ~10:1 | [4] |
| 2 | 2,4-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | n-Bu₄NBr, K₂CO₃ | Dioxane/H₂O | 100 | 18 | 85 | >99:1 | [5] |
| 3 | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | Na₂CO₃ | DMF/H₂O | 60 | 12 | 85 | C2 selective | [8] |
| 4 | 2,5-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | n-Bu₄NBr, K₂CO₃ | Dioxane/H₂O | 100 | 18 | 70 | C5 selective | [5] |
Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine (Ligand-Controlled) [4]
-
To an oven-dried vial equipped with a magnetic stir bar, add 2,4-dichloropyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
The vial is sealed with a septum and purged with argon for 10 minutes.
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (Pd(OAc)₂, 0.02 mmol) and 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl, 0.04 mmol) in toluene (2 mL) under an argon atmosphere.
-
Add the catalyst solution to the reaction vial, followed by deionized water (0.5 mL).
-
The reaction mixture is stirred vigorously at room temperature for 18 hours.
-
Upon completion, the reaction is quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the C4-arylated product.
Figure 2. Experimental workflow for a ligand-controlled C4-selective Suzuki coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Data Presentation: Regioselective Sonogashira Coupling of Halogenated Pyridines
| Entry | Halopyridine | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Position of Coupling | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 96 | C3 | [9] |
| 2 | 2,4-Dibromopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 65 | 12 | 85 | C2 selective | [6] |
| 3 | 2,6-Dichloropyridine | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 | 24 | 78 | C2 (mono-alkynylated) | General Protocol |
Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine [9]
-
To a Schlenk tube containing a magnetic stir bar, add 2-amino-3-bromopyridine (1.0 mmol), palladium(II) trifluoroacetate (Pd(CF₃COO)₂, 0.025 mmol), triphenylphosphine (PPh₃, 0.05 mmol), and copper(I) iodide (CuI, 0.05 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
Add anhydrous DMF (5 mL), triethylamine (Et₃N, 1 mL), and the terminal alkyne (1.2 mmol) via syringe.
-
The reaction mixture is heated to 100°C and stirred for 3 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite.
-
The filtrate is washed with water (2 x 15 mL) and brine (15 mL), then dried over anhydrous magnesium sulfate.
-
The solvent is removed in vacuo, and the residue is purified by flash column chromatography to yield the 2-amino-3-alkynylpyridine product.
Figure 3. Experimental workflow for Sonogashira coupling of a bromopyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is widely used for the synthesis of arylamines from aryl halides.
Data Presentation: Buchwald-Hartwig Amination of Bromopyridines
| Entry | Bromopyridine | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Morpholine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 | 16 | 95 | [10] |
| 2 | 2-Bromopyridine | Methylamine (2M in THF) | Pd₂(dba)₃ / XPhos | NaOt-Bu | Dioxane | 80 | 18 | 98 | [11] |
| 3 | 3-Bromopyridine | Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-Amyl alcohol | 110 | 24 | 88 | General Protocol |
Experimental Protocol: Amination of 2-Bromopyridine with a Volatile Amine [11]
-
In a glovebox, add sodium tert-butoxide (NaOt-Bu, 1.4 mmol) to a resealable screw-cap tube.
-
Add a solution of 2-bromopyridine (1.0 mmol) in dioxane (1 mL).
-
In a separate vial, prepare the catalyst precursor by mixing tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol) and XPhos (0.024 mmol) in dioxane (1 mL).
-
Add the catalyst solution to the reaction tube.
-
Add a 2.0 M solution of methylamine in THF (1.2 mmol).
-
Seal the tube tightly with a Teflon-lined cap and remove it from the glovebox.
-
Heat the reaction mixture at 80°C for 18 hours.
-
After cooling, dilute the mixture with diethyl ether, filter through a plug of silica gel, and rinse with additional ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 2-(methylamino)pyridine.
Figure 4. Experimental workflow for Buchwald-Hartwig amination with a volatile amine.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Bromo-2-chloro-6-iodopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-chloro-6-iodopyridin-3-ol is a highly functionalized heterocyclic compound with significant potential as a synthetic intermediate in drug discovery and materials science. Its unique arrangement of three different halogen atoms (bromine, chlorine, and iodine) on a pyridinol core provides a versatile platform for a variety of chemical transformations. The differential reactivity of the halogens allows for selective and sequential introduction of various functional groups, making it an attractive building block for the synthesis of complex molecular architectures.
The pyridinol scaffold is a common motif in many biologically active compounds. The strategic placement of bromo, chloro, and iodo substituents offers multiple reaction sites for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), nucleophilic aromatic substitution, and metallation-electrophile trapping sequences. This multi-handle nature enables the rapid generation of diverse compound libraries for screening and lead optimization in drug development programs.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 2244107-68-2 | [1] |
| Molecular Formula | C₅H₂BrClINO | [1] |
| Molecular Weight | 334.34 g/mol | [1] |
Applications in Synthetic Chemistry
The trifunctional nature of this compound allows for a hierarchical approach to molecular elaboration. The distinct electronic and steric environments of the three halogen atoms can be exploited for regioselective functionalization.
Sequential Cross-Coupling Reactions
The differential reactivity of the C-I, C-Br, and C-Cl bonds towards palladium-catalyzed cross-coupling reactions is a key feature of this intermediate. Generally, the order of reactivity is C-I > C-Br > C-Cl. This allows for a stepwise introduction of different substituents at the 2, 4, and 6 positions of the pyridine ring.
Potential Reaction Scheme:
Caption: Sequential cross-coupling strategy for functionalizing this compound.
Synthesis of Polysubstituted Pyridines
This intermediate is an excellent starting material for the synthesis of tetra- and pentasubstituted pyridines. Such highly decorated heterocyclic systems are of great interest in medicinal chemistry due to their potential for high-affinity binding to biological targets. The hydroxyl group at the 3-position can also be used as a handle for further derivatization, such as etherification or conversion to a leaving group. The synthesis of diverse pentasubstituted pyridines from halogen-rich intermediates has been demonstrated as a valuable strategy in medicinal chemistry research.[2]
Experimental Protocols
The following are representative protocols that can be adapted for reactions involving this compound, based on standard procedures for similar halogenated pyridines.
Protocol 1: Suzuki-Miyaura Coupling at the C6-Iodo Position
Objective: To selectively introduce an aryl or heteroaryl group at the 6-position via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The reaction mixture should be stirred to ensure proper mixing.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: Selective substitution at the iodine-bearing carbon, yielding a 6-aryl-4-bromo-2-chloropyridin-3-ol.
Protocol 2: Sonogashira Coupling at the C4-Bromo Position
Objective: To introduce an alkynyl group at the 4-position of a 6-substituted-4-bromo-2-chloropyridin-3-ol intermediate.
Materials:
-
6-Aryl-4-bromo-2-chloropyridin-3-ol (from Protocol 1)
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 equivalents)
-
Copper(I) iodide (CuI, 0.1 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask, add the 6-aryl-4-bromo-2-chloropyridin-3-ol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the anhydrous solvent (THF or DMF) and the amine base (TEA or DIPEA).
-
Add the terminal alkyne (1.5 eq) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Safety Information
Halogenated organic compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For related compounds, hazards such as acute toxicity if swallowed, skin irritation, and serious eye damage have been reported.[3][4]
Visualization of Synthetic Utility
The following workflow illustrates the potential synthetic pathways starting from this compound.
Caption: A generalized workflow for the multi-step synthesis of complex pyridines.
Conclusion
This compound is a valuable and versatile synthetic intermediate. Its utility stems from the presence of three distinct halogen atoms that can be selectively functionalized through a variety of modern synthetic methodologies. This allows for the efficient construction of highly substituted pyridine derivatives, which are of significant interest in the development of new pharmaceuticals and functional materials. The protocols and strategies outlined here provide a foundation for researchers to explore the full potential of this powerful building block.
References
- 1. eMolecules AOBChem USA / this compound / 250mg / | Fisher Scientific [fishersci.com]
- 2. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-chloro-6-iodoaniline | C6H4BrClIN | CID 581703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-2-chloro-6-iodophenol | C6H3BrClIO | CID 19935923 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Halogenated Phenols in Agrochemical Synthesis
Disclaimer: Due to the limited availability of specific information on the direct application of 4-Bromo-2-chloro-6-iodopyridin-3-ol in agrochemical synthesis in publicly accessible resources, this document provides a detailed overview of a structurally related class of compounds: 4-bromo-2-chlorophenols . These compounds are known intermediates in the production of organophosphate insecticides. The following application notes and protocols are presented as a representative example of the synthetic utility of halogenated phenols in the agrochemical industry.
Application Notes: 4-Bromo-2-chlorophenols as Intermediates for Organophosphate Insecticides
Halogenated phenols, particularly those containing bromine and chlorine, are crucial building blocks in the synthesis of a variety of agrochemicals. Their unique electronic and steric properties, imparted by the halogen substituents, can significantly influence the biological activity and selectivity of the final pesticide product. 4-Bromo-2-chlorophenols are valuable intermediates in the manufacturing of potent organophosphate insecticides.
The synthesis of these insecticides typically involves the reaction of a 4-bromo-2-chlorophenol with a suitable phosphoryl chloride or thiophosphoryl chloride. The resulting organophosphate esters exhibit insecticidal activity by inhibiting the acetylcholinesterase (AChE) enzyme in the nervous system of insects. The specific halogen substitution pattern on the phenyl ring is critical for the efficacy and toxicological profile of the insecticide.
For instance, 4-bromo-2-chlorophenol and 4-bromo-2,5-dichlorophenol are precursors to insecticides such as profenofos and bromophos. These insecticides have been used to control a broad spectrum of chewing and sucking insects on various crops. The presence of the bromo and chloro substituents contributes to the lipophilicity of the molecule, facilitating its penetration through the insect cuticle, and also influences its binding affinity to the target enzyme.
Experimental Protocol: Synthesis of O-Ethyl-S-propyl-O-(4-bromo-2-chlorophenyl) phosphorothioate (A Profenofos Analog)
This protocol describes a representative procedure for the synthesis of an organophosphate insecticide using a 4-bromo-2-chlorophenol intermediate.
Materials:
-
4-Bromo-2-chlorophenol
-
O-Ethyl S-propyl phosphonochloridothioate
-
Triethylamine
-
Toluene (anhydrous)
-
Sodium chloride (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, dropping funnel, magnetic stirrer, etc.)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 4-bromo-2-chlorophenol (1.0 eq) in anhydrous toluene (100 mL).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 15 minutes at room temperature.
-
Phosphonochloridothioate Addition: Slowly add O-Ethyl S-propyl phosphonochloridothioate (1.1 eq) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed. Maintain the temperature below 40°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to 80°C and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a hexane:ethyl acetate solvent system).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with a saturated sodium chloride solution (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a suitable solvent gradient (e.g., hexane to hexane:ethyl acetate 9:1) to afford the pure O-Ethyl-S-propyl-O-(4-bromo-2-chlorophenyl) phosphorothioate.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of O-Ethyl-S-propyl-O-(4-bromo-2-chlorophenyl) phosphorothioate.
| Parameter | Value |
| Starting Material | 4-Bromo-2-chlorophenol |
| Reagent | O-Ethyl S-propyl phosphonochloridothioate |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | Colorless to light yellow oil |
| Reaction Time | 4-6 hours |
| Reaction Temperature | 80°C |
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis of an organophosphate insecticide from a halogenated phenol intermediate.
Application Notes and Protocols: Functionalization of the C-6 Iodo Position in 4-Bromo-2-chloro-6-iodopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective functionalization of the C-6 iodo position of 4-Bromo-2-chloro-6-iodopyridin-3-ol. This trifunctionalized pyridine scaffold is a versatile building block in medicinal chemistry and materials science. The inherent reactivity differences among the carbon-halogen bonds (C-I > C-Br > C-Cl) allow for selective derivatization, primarily at the most labile C-6 iodo position, through various cross-coupling reactions.
Introduction
The selective modification of polysubstituted heterocyclic compounds is a cornerstone of modern drug discovery and development. The subject molecule, this compound, offers three distinct halogenated sites for chemical elaboration. The carbon-iodine bond is significantly weaker and more susceptible to oxidative addition to a transition metal catalyst compared to the carbon-bromine and carbon-chlorine bonds. This reactivity differential enables the selective functionalization of the C-6 position, providing a strategic entry point for introducing molecular diversity.
This guide outlines protocols for several key palladium- and copper-catalyzed cross-coupling reactions that are well-suited for this purpose, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Negishi, Heck, and Ullmann reactions.
Data Presentation: Summary of Reaction Conditions
The following tables summarize typical reaction conditions for the selective functionalization of the C-6 iodo position of this compound with various coupling partners.
| Reaction Type | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid/Ester | Pd(PPh₃)₄ or PdCl₂(dppf) | (if needed) | K₂CO₃, Cs₂CO₃, or K₃PO₄ | 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF | 80-110 |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI (co-catalyst) | PPh₃ | Et₃N, DIPA | THF, DMF | 25-80 |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, SPhos, or BINAP | NaOtBu, K₃PO₄, or Cs₂CO₃ | Toluene, 1,4-Dioxane | 80-110 |
| Negishi | Organozinc Reagent | Pd(PPh₃)₄ or PdCl₂(dppf) | (if needed) | - | THF, DMF | 25-60 |
| Heck | Alkene | Pd(OAc)₂ or PdCl₂ | PPh₃ or P(o-tolyl)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-120 |
| Ullmann | Alcohol, Amine | CuI | 1,10-Phenanthroline or L-Proline | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 100-150 |
Experimental Protocols
The following are generalized protocols that can be adapted for the specific functionalization of this compound. Optimization of reaction conditions (e.g., catalyst loading, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound
-
Aryl/Heteroaryl boronic acid or boronic acid pinacol ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane/H₂O 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the boronic acid derivative, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Sonogashira Coupling for C-C (Alkynyl) Bond Formation
This protocol details the palladium/copper-catalyzed coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), used as solvent or co-solvent)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer and concentrate.
-
Purify the product by chromatography.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol describes the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.2 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., XPhos, 2-6 mol%)
-
Strong base (e.g., Sodium tert-butoxide (NaOtBu), 1.5-2 equivalents)
-
Anhydrous, oxygen-free solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In a glovebox, add the palladium precursor, ligand, and base to a Schlenk tube.
-
Add this compound and the solvent.
-
Add the amine to the reaction mixture.
-
Seal the tube and heat to the desired temperature (typically 80-110 °C) with stirring.
-
After the reaction is complete, cool to room temperature.
-
Dilute with an organic solvent and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase and concentrate.
-
Purify by flash chromatography.
Mandatory Visualizations
Reaction Workflow
Caption: Workflow for the selective functionalization of this compound.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Catalytic Cycle
Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Application Notes and Protocols: Derivatization of the Hydroxyl Group of 4-Bromo-2-chloro-6-iodopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical modification of the hydroxyl group of 4-Bromo-2-chloro-6-iodopyridin-3-ol. This highly functionalized pyridine core is a versatile scaffold in medicinal chemistry, and derivatization of the 3-hydroxyl group allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The following protocols describe common and robust methods for O-alkylation, O-acylation, and O-silylation of this substrate.
Introduction
The reactivity of the hydroxyl group on the pyridine ring is influenced by the electronic effects of the halogen substituents. In pyridin-3-ol, the hydroxyl group readily undergoes reaction at the oxygen atom.[1] The presence of electron-withdrawing halogens (bromo, chloro, and iodo) on the ring is expected to increase the acidity of the hydroxyl proton, facilitating its deprotonation and subsequent derivatization. The protocols provided below are standard methods that can be adapted for this specific substrate.
Quantitative Data Summary
The following table summarizes representative reaction conditions and expected yields for the derivatization of this compound. These are starting points and may require optimization for specific applications.
| Derivatization Reaction | Reagents | Solvent | Base | Temp. (°C) | Time (h) | Expected Yield (%) |
| O-Methylation | Methyl iodide (CH₃I) | DMF | Sodium hydride (NaH) | 25 | 4 | 85-95 |
| O-Acetylation | Acetic anhydride ((CH₃CO)₂O) | Pyridine | Pyridine | 25 | 2 | 90-98 |
| O-Silylation | tert-Butyldimethylsilyl chloride (TBDMSCl) | DCM | Imidazole | 25 | 3 | 92-99 |
Experimental Protocols
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS).
Protocol 1: O-Methylation via Williamson Ether Synthesis
This protocol describes the formation of 4-Bromo-2-chloro-6-iodo-3-methoxypyridine. The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and an alkyl halide.[2][3][4]
Materials and Equipment:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe and needles
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add methyl iodide (1.5 eq) to the reaction mixture via syringe.
-
Allow the reaction to warm to room temperature and stir for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-Bromo-2-chloro-6-iodo-3-methoxypyridine.
Protocol 2: O-Acetylation using Acetic Anhydride
This protocol details the esterification of the hydroxyl group to form 4-Bromo-2-chloro-6-iodopyridin-3-yl acetate. Acylation with acetic anhydride in the presence of pyridine is a standard and efficient method for acetylating alcohols.[5]
Materials and Equipment:
-
This compound
-
Acetic anhydride ((CH₃CO)₂O)
-
Anhydrous pyridine
-
Toluene
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine (approximately 0.2 M concentration) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until completion as monitored by TLC.
-
Quench the reaction by the addition of methanol.
-
Co-evaporate the reaction mixture with toluene to remove excess pyridine.
-
Dilute the residue with DCM or EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 4-Bromo-2-chloro-6-iodopyridin-3-yl acetate.
Protocol 3: O-Silylation with TBDMSCl
This protocol describes the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether, forming 4-Bromo-2-chloro-6-iodo-3-(tert-butyldimethylsilyloxy)pyridine. Silyl ethers are common protecting groups for alcohols due to their stability and ease of cleavage.[6]
Materials and Equipment:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise to the solution.
-
Stir the reaction at room temperature for 3 hours, or until TLC analysis indicates the reaction is complete.
-
Quench the reaction with water.
-
Separate the organic layer and wash the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired silyl ether.
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: Reaction pathways for the derivatization of the hydroxyl group.
References
- 1. Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media [scirp.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Scale-Up Synthesis of 4-Bromo-2-chloro-6-iodopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the multi-step, scale-up synthesis of 4-Bromo-2-chloro-6-iodopyridin-3-ol, a highly functionalized pyridine derivative with potential applications in pharmaceutical and agrochemical research. The synthetic strategy involves a four-step sequence commencing with the commercially available 2-Chloro-3-hydroxypyridine. The protocol includes protection of the hydroxyl group, regioselective bromination and iodination, and subsequent deprotection to yield the final product. Detailed experimental procedures, safety precautions, and data presentation are included to facilitate the successful and safe execution of this synthesis on a laboratory scale with considerations for future scale-up.
Introduction
Substituted pyridin-3-ol scaffolds are prevalent in a wide range of biologically active molecules. The introduction of multiple halogen atoms at specific positions on the pyridine ring offers a versatile platform for further chemical modifications, making the target compound, this compound, a valuable building block in medicinal chemistry and drug discovery. This protocol outlines a robust and reproducible synthetic route designed for clarity and scalability.
Overall Synthetic Scheme
The synthesis of this compound is proposed to proceed via the following four-step sequence:
Caption: Proposed four-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-3-(methoxymethoxy)pyridine (Protection)
This step involves the protection of the hydroxyl group of 2-Chloro-3-hydroxypyridine as a methoxymethyl (MOM) ether to prevent side reactions in the subsequent halogenation steps.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (Scale-up) | Moles (mol) |
| 2-Chloro-3-hydroxypyridine | 129.54 | 100 g | 0.772 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 150 mL (111 g) | 0.859 |
| Chloromethyl methyl ether (MOM-Cl) | 80.51 | 70 mL (78.5 g) | 0.975 |
| Dichloromethane (DCM) | - | 1 L | - |
| Saturated aq. NaHCO₃ solution | - | 500 mL | - |
| Brine | - | 500 mL | - |
| Anhydrous MgSO₄ | - | 50 g | - |
Procedure:
-
To a stirred solution of 2-Chloro-3-hydroxypyridine (100 g, 0.772 mol) in dichloromethane (1 L) at 0 °C under a nitrogen atmosphere, add N,N-Diisopropylethylamine (150 mL, 0.859 mol).
-
Slowly add Chloromethyl methyl ether (70 mL, 0.975 mol) to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (500 mL).
-
Separate the organic layer and wash with brine (500 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or used directly in the next step if of sufficient purity.
Expected Yield: 85-95%
Safety Precautions: Chloromethyl methyl ether is a carcinogen and should be handled with extreme care in a well-ventilated fume hood.[1]
Step 2: Synthesis of 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine (Bromination)
This step describes the regioselective bromination of the protected pyridine at the 4-position using N-Bromosuccinimide (NBS).
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (Scale-up) | Moles (mol) |
| 2-Chloro-3-(methoxymethoxy)pyridine | 173.59 | 134 g (from Step 1) | 0.772 |
| N-Bromosuccinimide (NBS) | 177.98 | 144 g | 0.809 |
| Acetonitrile | - | 1.3 L | - |
| Saturated aq. Na₂S₂O₃ solution | - | 500 mL | - |
| Saturated aq. NaHCO₃ solution | - | 500 mL | - |
| Brine | - | 500 mL | - |
| Anhydrous MgSO₄ | - | 50 g | - |
Procedure:
-
Dissolve 2-Chloro-3-(methoxymethoxy)pyridine (134 g, 0.772 mol) in acetonitrile (1.3 L) in a reaction vessel protected from light.
-
Add N-Bromosuccinimide (144 g, 0.809 mol) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate (1 L) and wash with saturated aqueous Na₂S₂O₃ solution (500 mL), saturated aqueous NaHCO₃ solution (500 mL), and brine (500 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude product.
-
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Expected Yield: 70-85%
Safety Precautions: NBS is an irritant and should be handled with gloves and safety glasses. The reaction should be protected from light to prevent radical side reactions.[2][3][4]
Step 3: Synthesis of 4-Bromo-2-chloro-6-iodo-3-(methoxymethoxy)pyridine (Iodination)
This protocol outlines the regioselective iodination at the 6-position using N-Iodosuccinimide (NIS).
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (Scale-up) | Moles (mol) |
| 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine | 252.48 | 174 g (from Step 2) | 0.689 |
| N-Iodosuccinimide (NIS) | 224.98 | 170 g | 0.756 |
| Acetonitrile | - | 1.7 L | - |
| Trifluoroacetic acid (TFA) | 114.02 | 5.3 mL (7.7 g) | 0.068 |
| Saturated aq. Na₂S₂O₃ solution | - | 500 mL | - |
| Saturated aq. NaHCO₃ solution | - | 500 mL | - |
| Brine | - | 500 mL | - |
| Anhydrous MgSO₄ | - | 50 g | - |
Procedure:
-
Dissolve 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine (174 g, 0.689 mol) in acetonitrile (1.7 L).
-
Add N-Iodosuccinimide (170 g, 0.756 mol) to the solution.
-
Add a catalytic amount of Trifluoroacetic acid (5.3 mL, 0.068 mol).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with saturated aqueous Na₂S₂O₃ solution (500 mL).
-
Extract the product with ethyl acetate (2 x 500 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution (500 mL) and brine (500 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Expected Yield: 65-80%
Safety Precautions: NIS is an irritant. Handle with appropriate personal protective equipment. Trifluoroacetic acid is corrosive and should be handled in a fume hood.[5]
Step 4: Synthesis of this compound (Deprotection)
The final step is the removal of the MOM protecting group to yield the target compound.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (Scale-up) | Moles (mol) |
| 4-Bromo-2-chloro-6-iodo-3-(methoxymethoxy)pyridine | 378.38 | 220 g (from Step 3) | 0.581 |
| Methanol | - | 2.2 L | - |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 110 mL | ~1.32 |
| Saturated aq. NaHCO₃ solution | - | As needed | - |
| Ethyl acetate | - | 1 L | - |
| Brine | - | 500 mL | - |
| Anhydrous MgSO₄ | - | 50 g | - |
Procedure:
-
Dissolve 4-Bromo-2-chloro-6-iodo-3-(methoxymethoxy)pyridine (220 g, 0.581 mol) in methanol (2.2 L).
-
Add concentrated hydrochloric acid (110 mL) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C) for 4-6 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with saturated aqueous NaHCO₃ solution until the pH is ~7.
-
Extract the product with ethyl acetate (2 x 500 mL).
-
Wash the combined organic layers with brine (500 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Expected Yield: 80-95%
Safety Precautions: Concentrated hydrochloric acid is highly corrosive. Handle with extreme care in a fume hood.
Data Summary
| Step | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-3-(methoxymethoxy)pyridine | 2-Chloro-3-hydroxypyridine | MOM-Cl, DIPEA | DCM | 0 to RT | 12-16 | 85-95 |
| 2 | 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine | 2-Chloro-3-(methoxymethoxy)pyridine | NBS | Acetonitrile | RT | 24 | 70-85 |
| 3 | 4-Bromo-2-chloro-6-iodo-3-(methoxymethoxy)pyridine | 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine | NIS, TFA (cat.) | Acetonitrile | RT | 12-18 | 65-80 |
| 4 | This compound | 4-Bromo-2-chloro-6-iodo-3-(methoxymethoxy)pyridine | Conc. HCl | Methanol | Reflux | 4-6 | 80-95 |
Characterization Data (Predicted)
Upon successful synthesis, the final product, this compound, should be characterized by standard analytical techniques:
-
¹H NMR: Peaks corresponding to the aromatic proton and the hydroxyl proton.
-
¹³C NMR: Signals for the five carbon atoms of the pyridine ring.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight (334.26 g/mol ) and a characteristic isotopic pattern for the presence of bromine and chlorine.
-
Melting Point (MP): A sharp melting point for the purified solid.
Scale-Up Considerations
-
Thermal Safety: All reaction steps should be monitored for exotherms, especially during the addition of reagents. For larger scale reactions, controlled addition rates and efficient cooling are critical.
-
Reagent Handling: The use of carcinogenic MOM-Cl requires stringent safety protocols and engineering controls, especially at a larger scale.[1] Alternative, less hazardous protecting groups could be considered for industrial-scale synthesis.
-
Purification: Purification by column chromatography can be challenging and costly on a large scale. Developing robust crystallization or distillation procedures for intermediates and the final product is highly recommended.
-
Waste Management: A comprehensive waste management plan should be in place to handle halogenated organic waste and acidic/basic aqueous waste generated during the synthesis.
Conclusion
The provided application notes and protocols describe a feasible and scalable synthetic route to this compound. By following the detailed procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable building block for further applications in drug discovery and development. Careful consideration of the scale-up parameters will be essential for transitioning this laboratory-scale synthesis to a larger production environment.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-chloro-6-iodopyridin-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of 4-Bromo-2-chloro-6-iodopyridin-3-ol. The information is designed to address common challenges and improve reaction yields.
Troubleshooting Guide
Low yield is a common issue in multi-step organic synthesis. This guide addresses potential problems at each stage of a plausible synthetic route to this compound.
Hypothetical Synthetic Pathway:
A plausible, though not explicitly documented, synthetic route could involve the following conceptual steps:
-
Starting Material: A suitably substituted pyridin-3-ol.
-
Halogenation Steps: Sequential introduction of chloro, bromo, and iodo groups. The order of these steps is critical and can significantly impact the overall yield.
-
Purification: Isolation and purification of the final product.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common reason for low yield in the halogenation of pyridines?
A1: Pyridine rings are electron-deficient, which makes them less reactive towards electrophilic aromatic substitution, a common mechanism for halogenation. Harsh reaction conditions are often required, which can lead to the formation of multiple isomers and over-halogenated byproducts, thus lowering the yield of the desired product.[1]
Q2: How can I improve the regioselectivity of halogenation on a substituted pyridine ring?
A2: The directing effects of existing substituents on the pyridine ring play a crucial role. For instance, hydroxyl groups are activating and ortho-, para-directing. However, in highly substituted pyridines, steric hindrance can also influence the position of incoming halogens. A newer approach involves a ring-opening, halogenation, and ring-closing sequence that can achieve high regioselectivity for the 3-position under mild conditions.[2][3][4]
Q3: My reaction appears to be complete by TLC, but I'm getting a low yield after work-up. What could be the issue?
A3: Significant product loss can occur during the work-up and purification stages. Halogenated pyridines can sometimes be volatile or have solubility properties that make extraction challenging. Additionally, purification by column chromatography can lead to losses if the compound is unstable on silica gel. It is also possible that the product is not easily separable from byproducts, leading to a lower isolated yield of the pure compound.[5]
Q4: I am observing the formation of multiple products. How can I identify them?
A4: The formation of multiple products, such as regioisomers, is a common challenge in pyridine halogenation.[2] These can be identified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Comparing the spectroscopic data of your product mixture with known data for similar compounds can help in identification.
Q5: Are there any specific safety precautions for working with halogenated pyridines?
A5: Halogenated aromatic compounds are often toxic and should be handled with care in a well-ventilated fume hood.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. Consult the Safety Data Sheet (SDS) for each reagent and product for specific handling and disposal instructions.
Data Presentation
Table 1: Hypothetical Optimization of a Halogenation Step
| Entry | Halogenating Agent | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) | Observations |
| 1 | N-Bromosuccinimide | Acetonitrile | 25 | 24 | 45 | Incomplete conversion |
| 2 | N-Bromosuccinimide | Acetonitrile | 80 | 12 | 65 | Improved conversion, some byproducts |
| 3 | Bromine in Acetic Acid | Acetic Acid | 25 | 12 | 70 | Good conversion, formation of isomers |
| 4 | Bromine in Acetic Acid | Acetic Acid | 0 | 24 | 75 | Slower reaction, improved selectivity |
Experimental Protocols
Note: The following are hypothetical protocols for key steps in the synthesis of this compound and should be adapted and optimized based on experimental observations.
Protocol 1: Bromination of a Substituted Pyridin-3-ol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting pyridin-3-ol (1 equivalent) in glacial acetic acid.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise over 30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification of Halogenated Pyridines
Purification of halogenated pyridines can sometimes be achieved by recrystallization.
-
Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethanol, methanol, or mixtures of hexane and ethyl acetate.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[7]
General Experimental Workflow Diagram
Caption: A generalized multi-step synthesis workflow for this compound.
References
- 1. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. 4-Bromo-2-chloroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4847428A - Purification of halogenated aromatic compounds - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Bromo-2-chloro-6-iodopyridin-3-ol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Bromo-2-chloro-6-iodopyridin-3-ol from a typical reaction mixture.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily residue. How can I solidify it for further purification?
A1: An oily or dark-colored crude product often indicates the presence of residual solvents, starting materials, or polymeric impurities. Before attempting more complex purification methods, try the following:
-
Trituration: Add a non-polar solvent in which your product is likely insoluble, such as hexanes or a mixture of hexanes and ethyl acetate. Stir the mixture vigorously. This can help to wash away non-polar impurities and induce crystallization of your product.
-
Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure. Co-evaporation with a high-boiling point solvent like toluene can help remove residual volatile impurities.
-
Acid-Base Wash: If your starting materials or byproducts are acidic or basic, a liquid-liquid extraction with a dilute aqueous acid or base solution can help remove them. Given the phenolic hydroxyl group, your product is likely acidic and will be soluble in aqueous base. You can use this property to separate it from neutral impurities.
Q2: I am seeing multiple spots on my TLC analysis of the crude product. What are the likely impurities?
A2: In the synthesis of poly-halogenated pyridinols, common impurities include:
-
Starting Materials: Unreacted precursors to the pyridinol core.
-
Incompletely Halogenated Intermediates: Pyridinols lacking one or more of the bromo, chloro, or iodo substituents.
-
Isomeric Byproducts: Halogens may add to different positions on the pyridine ring, creating isomers with similar polarities.
-
Dehalogenated Products: Loss of one of the halogen atoms, particularly iodine, can occur under certain reaction or workup conditions.
-
Reagents: Residual halogenating agents or catalysts.
Q3: What is a good starting point for developing a column chromatography method for this compound?
A3: For a highly functionalized and halogenated compound like this compound, a silica gel column is a standard choice.
-
Solvent System: A good starting point for the mobile phase is a gradient of ethyl acetate in hexanes. Begin with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity. The hydroxyl group will increase the polarity of the molecule, so a higher proportion of ethyl acetate may be required for elution compared to less polar analogs.
-
TLC Analysis: Before running the column, use TLC to determine an appropriate solvent system. Aim for an Rf value of 0.2-0.3 for your desired product to ensure good separation.
Q4: I am having trouble getting my compound to crystallize during recrystallization. What can I do?
A4: Recrystallization can be challenging. Here are some troubleshooting steps:
-
Solvent Choice: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test a range of solvents, including alcohols (ethanol, isopropanol), esters (ethyl acetate), and aromatic solvents (toluene), as well as solvent pairs (e.g., ethyl acetate/hexanes, dichloromethane/hexanes).
-
Seeding: If you have a small amount of pure product, add a seed crystal to the cooled, saturated solution to induce crystallization.
-
Scratching: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
-
Slow Cooling: Allow the solution to cool slowly to room temperature and then in a refrigerator. Rapid cooling can lead to the formation of an oil or amorphous solid.
Data Presentation
Table 1: Typical Solvent Systems for Purification and Analysis
| Technique | Solvent System (v/v) | Purpose |
| TLC Analysis | 20-40% Ethyl Acetate in Hexanes | To monitor reaction progress and assess crude product purity. |
| Column Chromatography | Gradient of 10-50% Ethyl Acetate in Hexanes | To separate the target compound from non-polar and closely related impurities. |
| Recrystallization | Isopropanol, or Toluene/Hexanes mixture | To obtain a highly pure, crystalline final product. |
| Liquid-Liquid Extraction | Dichloromethane or Ethyl Acetate and Water (with pH adjustment) | To remove acidic, basic, or water-soluble impurities. |
Experimental Protocols
Protocol 1: General Purification by Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the column's mobile phase. Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a slurry of the initial mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Loading: Carefully add the prepared slurry of your compound onto the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase.
-
Gradient: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., isopropanol).
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the selected hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Further Cooling: Place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Technical Support Center: Synthesis of 4-Bromo-2-chloro-6-iodopyridin-3-ol
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of 4-Bromo-2-chloro-6-iodopyridin-3-ol. The information is designed to help overcome common challenges and identify potential side products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a likely synthetic route for this compound?
A plausible synthetic pathway starts from a commercially available dihalopyridin-3-ol, such as 2,6-dichloropyridin-3-ol. The synthesis would then proceed through sequential electrophilic halogenation steps, namely bromination and iodination. The order of these halogenation steps is critical for achieving the desired product with minimal side products. A potential route involves the bromination of 2,6-dichloropyridin-3-ol to form 4-bromo-2,6-dichloropyridin-3-ol, followed by a selective iodination at the 6-position, which might involve a halogen exchange or direct iodination.
Q2: My reaction is producing a mixture of products that are difficult to separate. What are the likely side products?
The formation of multiple products is a common issue in multi-step halogenations of heterocyclic compounds. The primary side products can be categorized as follows:
-
Incompletely Halogenated Intermediates: The reaction may not have gone to completion, leaving starting materials or intermediates like 4-Bromo-2,6-dichloropyridin-3-ol or 2-chloro-6-iodopyridin-3-ol in the final mixture.
-
Over-halogenated Products: Introduction of additional halogen atoms at unintended positions on the pyridine ring can occur, especially if the reaction conditions are too harsh.
-
Isomeric Products: Halogenation might occur at positions other than the desired C4 and C6, leading to isomers that can be challenging to separate from the target molecule.
-
Dehalogenated Products: Under certain conditions, particularly during workup or purification, loss of one or more halogen atoms can occur.
Q3: I am observing a low yield of the final product. What are the potential causes and how can I improve it?
Low yields can be attributed to several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent and reagents are crucial. For electrophilic halogenations, carefully controlling the temperature can prevent the formation of unwanted side products.
-
Poor Regioselectivity: The directing effects of the existing substituents on the pyridine ring influence the position of incoming electrophiles. The hydroxyl and chloro groups are ortho-, para-directing, which should favor substitution at the 4 and 6 positions. However, steric hindrance and electronic effects can lead to a mixture of isomers.
-
Product Degradation: Polyhalogenated pyridines can be sensitive to heat and light. Prolonged reaction times at elevated temperatures or exposure to UV light during workup and purification might lead to decomposition.
-
Inefficient Purification: The final product might be lost during purification steps. It is advisable to use techniques like column chromatography with a carefully selected eluent system.
Q4: How can I minimize the formation of isomeric side products?
Minimizing isomeric impurities requires careful control over the reaction sequence and conditions:
-
Choice of Halogenating Agent: Using milder and more selective halogenating agents can improve regioselectivity. For instance, N-bromosuccinimide (NBS) for bromination and N-iodosuccinimide (NIS) for iodination are often more selective than elemental bromine and iodine.
-
Reaction Temperature: Lowering the reaction temperature can increase the selectivity of the halogenation reaction, favoring the thermodynamically more stable product.
-
Protecting Groups: In some cases, protecting the hydroxyl group can alter the electronic properties of the ring and direct the halogenation to the desired positions. The protecting group can be removed in a subsequent step.
Q5: What are the recommended purification techniques for this compound?
Given the likely solid nature of the product and the potential for closely related impurities, the following purification methods are recommended:
-
Recrystallization: If a suitable solvent system can be found where the solubility of the desired product and the impurities differ significantly with temperature, recrystallization can be a highly effective method for obtaining pure material.
-
Column Chromatography: This is a versatile technique for separating complex mixtures. A silica gel column with a gradient elution of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is a good starting point.
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications or when compounds have very similar retention factors, Prep-TLC can provide excellent separation.
Quantitative Data Summary
The following table provides a hypothetical summary of how reaction conditions can influence the product distribution in the final iodination step (assuming the starting material is 4-Bromo-2,6-dichloropyridin-3-ol). The data is illustrative and based on general principles of electrophilic aromatic substitution.
| Entry | Iodinating Agent | Solvent | Temperature (°C) | Desired Product Yield (%) | Key Side Product(s) | Side Product Yield (%) |
| 1 | I₂ / HIO₃ | Acetic Acid | 80 | 45 | Starting Material | 25 |
| 2 | NIS | Acetonitrile | 25 | 65 | Isomeric Iodinated Product | 15 |
| 3 | ICl | Dichloromethane | 0 | 55 | Over-iodinated Product | 20 |
Experimental Protocols
Proposed Synthesis of this compound
This is a proposed protocol based on known transformations of similar compounds and should be optimized for specific laboratory conditions.
Step 1: Bromination of 2,6-Dichloropyridin-3-ol
-
To a solution of 2,6-dichloropyridin-3-ol (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent), add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude 4-bromo-2,6-dichloropyridin-3-ol, which can be purified by recrystallization or column chromatography.
Step 2: Iodination of 4-Bromo-2,6-dichloropyridin-3-ol
-
Dissolve the purified 4-bromo-2,6-dichloropyridin-3-ol (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Add N-iodosuccinimide (NIS) (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture for 12-24 hours, protecting it from light. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, quench with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Logical relationship of the main reaction and potential side reactions.
Technical Support Center: Managing Regioselectivity in Reactions of 4-Bromo-2-chloro-6-iodopyridin-3-ol
Welcome to the technical support center for navigating the complexities of regioselective reactions involving 4-Bromo-2-chloro-6-iodopyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful and selective functionalization of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogen substituents in this compound in palladium-catalyzed cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is the primary determinant of regioselectivity. The generally accepted order of reactivity is C-I > C-Br > C-OTf >> C-Cl.[1][2] Therefore, for this compound, the initial cross-coupling reaction is expected to occur selectively at the C-6 position (iodine).
Q2: Which positions are most susceptible to nucleophilic aromatic substitution (SNAr) on the this compound ring?
A2: The pyridine ring is inherently electron-deficient, and this effect is most pronounced at the C-2 (ortho) and C-4 (para) positions relative to the nitrogen atom.[3] Consequently, these positions are the most activated towards attack by nucleophiles in SNAr reactions.
Q3: Does the hydroxyl group at the C-3 position influence the regioselectivity of reactions?
A3: Yes, the hydroxyl group at the C-3 position is an electron-donating group, which can influence the electronic properties of the adjacent C-2 and C-4 positions. It can also participate in directing effects, particularly in reactions involving metal catalysts. The acidity of the hydroxyl group may also necessitate the use of a base or a protecting group strategy, depending on the reaction conditions.
Q4: When should I consider using a protecting group for the hydroxyl moiety?
A4: The use of a protecting group for the hydroxyl function is recommended under conditions where it might interfere with the reaction. This includes reactions involving strong bases that can deprotonate the hydroxyl group, or when the hydroxyl group could coordinate with the metal catalyst and inhibit its activity. Common protecting groups for hydroxyls include methoxymethyl (MOM) ether, silyl ethers (e.g., TBS), and benzyl (Bn) ether.[4][5]
Q5: How can I selectively functionalize the C-4 (bromo) or C-2 (chloro) positions after an initial reaction at the C-6 (iodo) position?
A5: After the initial selective reaction at the C-6 position, subsequent cross-coupling reactions can be performed at the C-4 and C-2 positions by adjusting the reaction conditions. The C-4 bromo position will be more reactive than the C-2 chloro position. By choosing appropriate catalysts, ligands, and reaction temperatures, you can achieve sequential functionalization. For instance, more active catalyst systems are generally required to activate the C-Cl bond for oxidative addition.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling
Problem: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing a mixture of products coupled at different positions, or no reaction.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Catalyst/Ligand Choice | For initial coupling at the C-6 iodo position, a standard Pd catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ should be sufficient. If you are targeting the less reactive C-4 bromo or C-2 chloro positions in a sequential coupling, consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) which can facilitate the oxidative addition to the stronger C-Br or C-Cl bonds.[6] |
| Inappropriate Base | The choice of base is crucial. A weak base may not be sufficient to drive the transmetalation step. Try screening different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. For sensitive substrates, a milder base like KF might be beneficial.[7] |
| Low Reaction Temperature | While the C-I bond is reactive, insufficient temperature can lead to a sluggish reaction. If you are targeting the C-Br or C-Cl bonds, higher temperatures will likely be necessary. Monitor the reaction by TLC or LC-MS to optimize the temperature. |
| Hydroxyl Group Interference | The acidic proton of the hydroxyl group can interfere with the reaction. Consider protecting the hydroxyl group as a MOM ether or a silyl ether prior to the coupling reaction.[4] |
| Boronic Acid Decomposition | Boronic acids can undergo protodeboronation, especially at high temperatures and in the presence of water. Use freshly purchased or recrystallized boronic acid, and consider using boronate esters (e.g., pinacol esters) which are often more stable. |
Issue 2: Lack of Reactivity in Sonogashira Coupling
Problem: I am trying to perform a Sonogashira coupling at the C-6 position of this compound with a terminal alkyne, but the reaction is not proceeding.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivation | The combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard for Sonogashira reactions.[1][8] Ensure both catalysts are of good quality. The reaction is sensitive to oxygen, so proper degassing of the solvent and maintaining an inert atmosphere (Argon or Nitrogen) is critical to prevent catalyst oxidation. |
| Base Incompatibility | An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used to neutralize the HX formed and to facilitate the deprotonation of the alkyne. Ensure the base is dry and used in sufficient excess. |
| Homocoupling of Alkyne (Glaser Coupling) | The presence of oxygen can promote the homocoupling of the terminal alkyne, a common side reaction. Rigorous degassing and maintaining an inert atmosphere are crucial to minimize this. |
| Low Solubility | The substrate or reagents may have poor solubility in the chosen solvent (e.g., THF, DMF). Consider using a co-solvent system or a different solvent to improve solubility. |
Issue 3: Uncontrolled Substitution in Buchwald-Hartwig Amination
Problem: When attempting a Buchwald-Hartwig amination, I am getting a mixture of mono- and di-aminated products, or reaction at an undesired position.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Catalyst Loading or Temperature | To achieve mono-amination at the most reactive C-6 iodo position, use a lower catalyst loading and the mildest possible temperature that allows the reaction to proceed. Monitor the reaction closely to stop it once the starting material is consumed. |
| Ligand Choice | The choice of ligand is critical for controlling selectivity. For selective amination at the C-6 position, a less reactive catalyst system might be sufficient. To target the C-4 or C-2 positions, more sophisticated Buchwald or Hartwig ligands may be necessary.[9] |
| Stoichiometry of the Amine | Using a large excess of the amine nucleophile can favor di-substitution. Try using a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the amine for mono-substitution. |
| Positional Isomer Formation | If you are targeting the C-4 or C-2 positions after functionalizing C-6, ensure the C-6 substituent does not direct the reaction to an undesired position. The electronic nature of the C-6 substituent will influence the reactivity of the remaining positions. |
Issue 4: Difficulty with Nucleophilic Aromatic Substitution (SNAr)
Problem: I am trying to introduce a nucleophile (e.g., an amine or alkoxide) via SNAr, but the reaction is slow or I observe substitution at multiple positions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Ring Activation | While the pyridine nitrogen activates the C-2 and C-4 positions, the reaction may still be sluggish. Increasing the reaction temperature or using a more polar aprotic solvent (e.g., DMSO, NMP) can accelerate the reaction.[10] |
| Competitive Substitution | Both C-2 and C-4 positions are activated. The relative reactivity will depend on steric hindrance and the electronic influence of the other substituents. To favor substitution at a specific position, you may need to leverage steric differences between the nucleophile and the substrate. |
| Leaving Group Ability | In SNAr, the C-Cl bond is generally a better leaving group than C-Br or C-I in the rate-determining step (attack of the nucleophile). This is in contrast to palladium-catalyzed reactions. Therefore, you might observe initial substitution at the C-2 chloro position. |
Experimental Protocols (Model Procedures)
Disclaimer: These are model protocols based on general procedures for similar substrates. Optimization for this compound is likely necessary.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-6 Position
This protocol describes the selective coupling of an arylboronic acid at the C-6 position of a protected this compound.
Step 1: Protection of the Hydroxyl Group (MOM Protection)
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
-
Slowly add chloromethyl methyl ether (MOM-Cl, 1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with DCM.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-Bromo-2-chloro-6-iodo-3-(methoxymethoxy)pyridine.
Step 2: Suzuki-Miyaura Coupling
-
To a degassed solution of 4-Bromo-2-chloro-6-iodo-3-(methoxymethoxy)pyridine (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water, add K₂CO₃ (2.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq) to the mixture.
-
Heat the reaction mixture at 80-90 °C under an inert atmosphere for 6-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Step 3: Deprotection of the MOM Group
-
Dissolve the MOM-protected product (1.0 eq) in a mixture of methanol and 6M HCl (e.g., 5:1 v/v).[11]
-
Stir the solution at room temperature or gently heat to 40-50 °C for 2-4 hours.
-
Neutralize the reaction with a saturated NaHCO₃ solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the final product.
Protocol 2: Selective Sonogashira Coupling at the C-6 Position
-
To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in anhydrous and degassed THF or DMF, add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq).
-
Add triethylamine (Et₃N, 3.0 eq).
-
Stir the reaction at room temperature under an inert atmosphere for 8-16 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Logical Flow for Regioselective Cross-Coupling
Caption: Sequential cross-coupling workflow for this compound.
Reaction Pathway for Selective Suzuki Coupling
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Protecting groups and deprotection- -OH, -COOH, C=O, -NH2 groups. | PPTX [slideshare.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. total-synthesis.com [total-synthesis.com]
Technical Support Center: Cross-Coupling with 4-Bromo-2-chloro-6-iodopyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-chloro-6-iodopyridin-3-ol in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogens on this compound in palladium-catalyzed cross-coupling reactions?
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] Therefore, the iodine at the C6 position is expected to be the most reactive, followed by the bromine at the C4 position, and finally the chlorine at the C2 position. This inherent reactivity difference is the key to achieving regioselective cross-coupling.
Q2: Can I achieve selective coupling at a specific position?
Yes, selective coupling is achievable by carefully choosing the catalyst, ligands, and reaction conditions. Due to the reactivity difference (I > Br > Cl), reactions can be performed sequentially. Mild conditions will favor coupling at the C6-iodo position. More forcing conditions or different catalyst systems can then be used to target the C4-bromo and C2-chloro positions.
Q3: Which type of cross-coupling reaction is most suitable for my desired transformation?
The choice of reaction depends on the desired substituent to be introduced:
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Suzuki-Miyaura Coupling : Ideal for introducing aryl, heteroaryl, or vinyl groups using boronic acids or esters.[1][2]
-
Sonogashira Coupling : Used for coupling with terminal alkynes to form C(sp)-C(sp2) bonds.[3][4]
-
Buchwald-Hartwig Amination : The method of choice for forming C-N bonds with a wide range of amines.[5][6]
Troubleshooting Guides
Issue 1: Poor or No Reactivity
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a pre-catalyst or ensure the active Pd(0) species is generated. For Pd(II) sources like Pd(OAc)2, the addition of phosphine ligands can aid reduction.[7] |
| Inappropriate Ligand | The choice of ligand is critical. For Suzuki and Sonogashira, phosphine ligands like PPh3 or more specialized ligands may be needed. For Buchwald-Hartwig, biarylphosphines are often employed.[5][7] |
| Incorrect Base | The base plays a crucial role. For Suzuki, a weak base like Na2CO3 or K3PO4 is common.[8] For Buchwald-Hartwig, stronger bases like NaOtBu are often necessary.[7] |
| Low Reaction Temperature | While initial attempts should be at a mild temperature to ensure selectivity for the iodo position, increasing the temperature may be necessary if no reaction occurs. |
Issue 2: Lack of Regioselectivity / Multiple Products
| Potential Cause | Troubleshooting Step |
| Reaction Conditions Too Harsh | To selectively target the C6-iodo position, use milder conditions (e.g., lower temperature, weaker base). Harsh conditions can lead to coupling at the more resilient C4-bromo or even C2-chloro positions. |
| Catalyst System Not Selective | Certain palladium catalysts and ligands offer better regioselectivity. For instance, milder catalysts are less likely to activate the C-Br or C-Cl bonds. |
| Reaction Time Too Long | Prolonged reaction times, even under mild conditions, can sometimes lead to the slow reaction of less reactive sites. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
Catalyst Selection and Reaction Conditions
The following tables summarize suggested starting conditions for various cross-coupling reactions, targeting the most reactive C6-iodo position first.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition for C6-Iodo Selectivity | Condition for C4-Bromo Reactivity |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | PPh₃, SPhos | Buchwald ligands (e.g., XPhos, SPhos) |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane/H₂O | Dioxane, THF |
| Temperature | Room Temp to 80 °C | 80 °C to 110 °C |
Table 2: Sonogashira Coupling Conditions
| Parameter | Condition for C6-Iodo Selectivity |
| Palladium Source | PdCl₂(PPh₃)₂ |
| Co-catalyst | CuI |
| Base | Et₃N, DIPEA |
| Solvent | THF, DMF |
| Temperature | Room Temperature |
Table 3: Buchwald-Hartwig Amination Conditions
| Parameter | Condition for C6-Iodo Selectivity | Condition for C4-Bromo Reactivity |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃, Pre-catalysts |
| Ligand | BINAP, Xantphos | Buchwald ligands (e.g., BrettPhos, RuPhos) |
| Base | Cs₂CO₃ | NaOtBu, LHMDS |
| Solvent | Toluene, Dioxane | Toluene, Dioxane |
| Temperature | 80 °C to 100 °C | 100 °C to 120 °C |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling at the C6-Iodo Position
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (e.g., Na₂CO₃, 2-3 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if separate.
-
Add the degassed solvent (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Purify the product by column chromatography.
Visualizations
Caption: Sequential cross-coupling strategy for this compound.
Caption: Troubleshooting workflow for cross-coupling reactions.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-2-chloro-6-iodopyridin-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Bromo-2-chloro-6-iodopyridin-3-ol. Given the absence of a standardized protocol for this specific molecule, this guide addresses common challenges encountered during the synthesis of polysubstituted halogenated pyridinols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield During Halogenation Steps
Q1: I am attempting a sequential halogenation of a pyridin-3-ol precursor, but I am observing very low to no conversion to the desired halogenated product. What are the likely causes and how can I improve the yield?
A1: Low reactivity in pyridine halogenation is a common issue, often due to the electron-deficient nature of the pyridine ring, which is further deactivated by existing halogen substituents. Here are several factors to consider and troubleshoot:
-
Activating Groups: The starting pyridin-3-ol possesses an activating hydroxyl group. Ensure this group is not protected, as its electron-donating nature is crucial for electrophilic aromatic substitution.
-
Reaction Conditions: Halogenation of pyridines can require forcing conditions.[1] Consider the following adjustments:
-
Temperature: Gradually increase the reaction temperature. Some halogenations require heating to proceed at an appreciable rate.
-
Solvent: The choice of solvent is critical. While inert solvents like dichloromethane (DCM) or chloroform are common, more polar solvents or the use of strong acids can enhance reactivity.
-
Catalyst: For bromination and chlorination, a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) can be used to increase the electrophilicity of the halogenating agent.[2]
-
-
Halogenating Agent: The reactivity of halogenating agents varies. If a milder agent (e.g., N-bromosuccinimide - NBS) is failing, consider switching to a more reactive one (e.g., Br₂).
| Parameter | Recommendation for Increasing Yield |
| Temperature | Increase in 10°C increments |
| Solvent | Test a range from non-polar (e.g., CCl₄) to polar aprotic (e.g., DMF) or acidic media. |
| Catalyst | Introduce a Lewis acid for chlorination/bromination (e.g., FeCl₃, AlCl₃). |
| Reagent | Switch to a more potent halogenating agent (e.g., from NCS/NBS to Cl₂/Br₂). |
Issue 2: Formation of Polysubstituted or Isomeric Byproducts
Q2: My reaction is producing a mixture of products, including di- and tri-halogenated isomers, making purification difficult. How can I improve the regioselectivity of the halogenation?
A2: Controlling regioselectivity in the halogenation of substituted pyridines is a significant challenge.[1] The directing effects of the existing substituents on the pyridine ring determine the position of the incoming halogen.
-
Order of Halogenation: The sequence in which the halogens are introduced is critical. The hydroxyl group is an ortho-, para-director. Introducing the halogens in a specific order can leverage their directing effects to favor the desired substitution pattern.
-
Steric Hindrance: The steric bulk of existing substituents can influence the position of subsequent substitutions.
-
Blocking Groups: In some cases, a temporary blocking group can be installed to prevent reaction at a specific site, and then removed after the desired halogenation is complete.
-
Reaction Conditions: Milder reaction conditions (lower temperature, less reactive halogenating agent) can sometimes favor the formation of a single isomer.
Troubleshooting Table for Poor Selectivity
| Issue | Potential Cause | Suggested Solution |
| Multiple Isomers | Competing directing effects of substituents. | Alter the order of halogen introduction. |
| Over-halogenation | Reaction conditions are too harsh. | Decrease temperature, use a less reactive halogenating agent, or reduce reaction time. |
| Steric Effects | Bulky substituents hindering desired position. | Consider a synthetic route where the bulkiest halogen is introduced last. |
Issue 3: Difficulty in Product Purification
Q3: I have successfully synthesized the target compound, but I am struggling to purify it from starting materials and byproducts. What purification strategies are recommended for highly halogenated pyridinols?
A3: The purification of polysubstituted aromatic compounds can be challenging due to similar polarities and solubilities of the desired product and impurities.
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Crystallization: Recrystallization is often an effective method for purifying solid organic compounds.[3] Experiment with a variety of solvent systems. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated.
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Column Chromatography: Silica gel chromatography is a standard technique. Due to the polarity of the hydroxyl group, a mixture of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane) is typically used as the eluent. A shallow gradient can improve separation.
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Acid-Base Extraction: The phenolic hydroxyl group allows for selective extraction. By treating the mixture with a dilute aqueous base (e.g., NaHCO₃ or NaOH), the pyridinol can be deprotonated to form a water-soluble salt, separating it from non-acidic impurities. Subsequent acidification of the aqueous layer will precipitate the purified product.
| Purification Method | Key Considerations |
| Recrystallization | Screen various solvents (e.g., ethanol, methanol, toluene, ethyl acetate/hexane mixtures).[3] |
| Column Chromatography | Use a shallow eluent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate). |
| Acid-Base Extraction | Ensure the base is not too strong to cause degradation. Back-extraction with an organic solvent can remove any remaining neutral impurities from the basic aqueous phase. |
Experimental Protocols (Hypothetical)
The synthesis of this compound would likely proceed through a multi-step sequence. Below are hypothetical protocols for the individual halogenation steps, starting from 2-chloropyridin-3-ol.
Step 1: Bromination of 2-chloropyridin-3-ol
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Dissolve 2-chloropyridin-3-ol (1.0 eq) in a suitable solvent (e.g., acetic acid or DCM).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
-
If no reaction is observed, consider adding a catalytic amount of a Lewis acid or gently heating the mixture.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Iodination of 4-Bromo-2-chloropyridin-3-ol
-
Dissolve 4-Bromo-2-chloropyridin-3-ol (1.0 eq) in a mixture of acetic acid and water.
-
Add N-iodosuccinimide (NIS) (1.1 eq).
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and pour it into a beaker of ice water.
-
Quench with sodium thiosulfate solution.
-
Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude this compound via column chromatography or recrystallization.
Visualizations
Logical Workflow for Synthesis and Optimization
Caption: A logical workflow for the multi-step synthesis and optimization of this compound.
References
stability of 4-Bromo-2-chloro-6-iodopyridin-3-ol under acidic/basic conditions
Technical Support Center: 4-Bromo-2-chloro-6-iodopyridin-3-ol
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the stability and handling of this compound. Below you will find troubleshooting guides, frequently asked questions, and experimental protocols to support your work.
Troubleshooting Guide: Stability Issues
This guide addresses common problems encountered during the storage and use of this compound, particularly concerning its stability under various conditions.
| Observed Issue | Potential Cause | Recommended Action |
| Compound degradation in solution over a short period. | The compound may be unstable in the chosen solvent or at the storage temperature. Protic solvents may facilitate decomposition. | Store solutions at low temperatures (-20°C to -80°C) and in aprotic solvents like anhydrous DMSO or DMF. Prepare fresh solutions before use. |
| Discoloration of the solid compound (e.g., turning brown). | Exposure to light, moisture, or air can cause degradation. The phenolic hydroxyl group is susceptible to oxidation. | Store the solid compound in a desiccator, under an inert atmosphere (e.g., argon or nitrogen), and protected from light in an amber vial. |
| Inconsistent results in reactions involving the compound. | The compound may be degrading under the reaction conditions, especially if the pH is not controlled. | Perform a stability test of the compound under your specific reaction conditions (pH, temperature, solvent) before proceeding with the synthesis. Use buffered solutions where appropriate. |
| Formation of unexpected byproducts. | Under strongly basic conditions, nucleophilic aromatic substitution (SNAr) may occur, displacing one of the halogen atoms. Acidic conditions might lead to protonation of the pyridine nitrogen, altering its reactivity. | Carefully control the pH of your reaction. If using a strong base, consider a lower temperature to minimize side reactions. Analyze byproducts using LC-MS to understand the degradation pathway. |
| Low recovery of the compound after aqueous workup. | The compound has some water solubility which can be pH-dependent. The phenolic group can be deprotonated in basic solutions, increasing aqueous solubility. | During extraction, ensure the pH of the aqueous layer is adjusted to be acidic (e.g., pH 4-5) to keep the hydroxyl group protonated and minimize solubility in the aqueous phase. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under acidic conditions?
A1: Generally, halogenated pyridinols are relatively stable in moderately acidic conditions (pH 4-6). The pyridine nitrogen will be protonated, which can deactivate the ring towards some reactions but may also prevent oxidation. In strongly acidic conditions (pH < 2), and with heating, hydrolysis of the halogen substituents could be a concern over extended periods.
Q2: How does the compound behave under basic conditions?
A2: The compound is less stable under basic conditions. The phenolic hydroxyl group will be deprotonated to form a phenoxide, which activates the ring towards oxidation. Additionally, strong bases can promote nucleophilic aromatic substitution (SNAr), where a halogen atom (most likely iodine due to the weaker C-I bond) is displaced. The reactivity order for leaving groups in SNAr reactions can vary, but often follows I > Br > Cl.
Q3: What[1][2] are the ideal storage conditions for this compound?
A3: For long-term stability, store this compound as a solid at -20°C, under an inert atmosphere (argon or nitrogen), and protected from light. For solutions, use an anhydrous aprotic solvent like DMSO or DMF and store at -20°C or -80°C for short periods. It is highly recommended to prepare solutions fresh for each experiment.
Q4: Are there any known degradation pathways?
A4: While specific pathways for this exact molecule are not extensively documented, based on its structure, likely degradation pathways include:
-
Oxidation: The pyridin-3-ol moiety can be oxidized, especially under basic conditions or in the presence of air and light, leading to colored impurities.
-
Nucleophilic Aromatic Substitution (SNAr): Under basic conditions with a nucleophile present (e.g., hydroxide, alkoxides), one of the halogens can be substituted. The iodine at position 6 is the most probable leaving group.
-
Photodecomposition: Polyhalogenated aromatic compounds can be sensitive to light. Exposure to UV or even ambient light over time can lead to dehalogenation or other rearrangements.
Q5: How can I monitor the stability of this compound in my experiment?
A5: The most common method for stability testing is using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (LC-MS). This allows[3] you to quantify the amount of the parent compound remaining over time and to detect the formation of any degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to observe structural changes.
Quan[4]titative Data Summary
The following tables provide hypothetical stability data based on the expected chemical properties of this compound. These should be used as a guideline, and it is recommended to perform your own stability studies for your specific experimental conditions.
Table 1: Hypothetical Stability in Aqueous Buffers at 37°C
| pH | Buffer System | % Remaining after 6 hours | % Remaining after 24 hours |
| 4.0 | Acetate | >98% | >95% |
| 7.4 | Phosphate | ~90% | ~75% |
| 9.0 | Borate | <70% | <40% |
Table 2: Hypothetical Stability in Common Organic Solvents at Room Temperature (25°C)
| Solvent | Storage Condition | % Remaining after 48 hours |
| DMSO | In amber vial | >99% |
| Methanol | In amber vial | ~90% |
| Acetonitrile | In amber vial | >95% |
| Chloroform | In amber vial | >98% |
Experimental Protocols
Protocol 1: Assessing Stability in Acidic and Basic Buffers
This protocol outlines a general procedure for determining the stability of this compound in aqueous buffers.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Aqueous buffers: Acetate (pH 4.0), Phosphate (pH 7.4), Borate (pH 9.0)
-
HPLC or LC-MS system
-
Incubator or water bath set to 37°C
-
Methanol or Acetonitrile (for quenching)
Procedure:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
In separate vials, add an aliquot of the stock solution to each of the pre-warmed (37°C) aqueous buffers to achieve a final concentration of 50 µM. The final DMSO concentration should be kept low (e.g., <1%).
-
Immediately take a sample from each vial for the t=0 time point. To do this, transfer a 100 µL aliquot into a new vial containing 100 µL of cold methanol or acetonitrile to stop any further degradation.
-
Incubate the remaining buffer solutions at 37°C.
-
Take further aliquots at various time points (e.g., 1, 4, 8, and 24 hours), quenching each in the same manner as the t=0 sample.
-
Analyze all quenched samples by a validated HPLC or LC-MS method to determine the concentration of the parent compound remaining.
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.
Visualizations
Below are diagrams illustrating key workflows and concepts related to the stability of this compound.
Caption: Workflow for assessing compound stability in different pH buffers.
Caption: Potential degradation pathways under acidic and basic conditions.
References
Technical Support Center: Synthesis of Polyhalogenated Pyridinols
Welcome to the technical support center for the synthesis of polyhalogenated pyridinols. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important chemical intermediates. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your laboratory work.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of polyhalogenated pyridinols, providing potential causes and actionable solutions in a question-and-answer format.
Halogenation of Pyridinols
Question 1: My halogenation reaction is resulting in a mixture of regioisomers. How can I improve the selectivity?
Answer: Regioselectivity in the halogenation of pyridinols is a common challenge, influenced by the electronic nature of the pyridine ring and the halogenating agent used.
-
Issue: Direct halogenation of pyridinols can be difficult to control due to the electron-deficient nature of the pyridine ring, often requiring harsh conditions which can lead to a lack of selectivity.[1]
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Solution 1: Use of Protecting Groups: Protecting the hydroxyl group can alter the directing effects of the substituents. For instance, converting the pyridinol to a pyridine N-oxide can direct halogenation to the 2-position.
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Solution 2: Ring-Opening/Closing Strategies: A modern approach involves a temporary ring-opening of the pyridine to a more reactive acyclic intermediate, followed by regioselective halogenation and subsequent ring-closure. This method has shown high selectivity for the 3-position.[2]
-
Solution 3: Directed Metalation: Directed ortho-metalation using a suitable directing group can achieve high regioselectivity.
Question 2: I am observing low yields in my bromination of a hydroxypyridine. What are the possible reasons and how can I optimize the reaction?
Answer: Low yields in the bromination of hydroxypyridines can stem from several factors, including the reactivity of the substrate and the choice of brominating agent.
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Potential Cause: The reactivity of hydroxypyridines towards bromination with agents like N-bromosuccinimide (NBS) is dependent on the position of the hydroxyl group. For instance, 2- and 4-hydroxypyridines are generally more reactive than 3-hydroxypyridines.
-
Troubleshooting Steps:
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Solvent Selection: The choice of solvent can significantly impact the reaction outcome. Experiment with different solvents such as acetonitrile, dichloromethane, or acetic acid.
-
Reaction Temperature: Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating to achieve a reasonable conversion.
-
Stoichiometry of Brominating Agent: Carefully control the stoichiometry of the brominating agent. Using an excess may lead to the formation of di- or tri-brominated products, reducing the yield of the desired mono-brominated product.
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Question 3: During the chlorination of a 2-hydroxypyridine with POCl₃, I am getting a significant amount of tar-like byproducts. How can I minimize their formation?
Answer: The formation of tars during chlorination with phosphorus oxychloride (POCl₃) is often due to the harsh reaction conditions.
-
Potential Cause: High reaction temperatures and the presence of excess POCl₃ can lead to polymerization and degradation of the starting material and product.
-
Solution: A solvent-free approach, heating the 2-hydroxypyridine with an equimolar amount of POCl₃ in a sealed reactor, has been shown to be effective for large-scale preparations with high yields and purity.[3] The addition of a base like pyridine can also be beneficial.[3]
Hydrolysis of Polyhalogenated Pyridines
Question 4: The hydrolysis of my pentachloropyridine to 2,3,5,6-tetrachloro-4-pyridinol is slow and gives a low yield. What can I do to improve this?
Answer: The hydrolysis of highly chlorinated pyridines can be challenging due to their low reactivity towards nucleophilic substitution.
-
Potential Cause: Incomplete reaction or the formation of side products can lead to low yields. The reaction conditions, particularly the choice of base and solvent, are critical.
-
Troubleshooting Steps:
-
Choice of Hydrolyzing Agent: Strong bases are typically required. Potassium hydroxide (KOH) in a suitable solvent is a common choice.
-
Solvent System: The reaction can be performed in various solvents. A mixture of water and an organic solvent like isopropanol or tert-butyl alcohol can be effective.
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Temperature and Reaction Time: These reactions often require elevated temperatures and prolonged reaction times. Monitor the reaction progress by techniques like TLC or GC to determine the optimal reaction time.
-
Phase-Transfer Catalysis: In biphasic systems, a phase-transfer catalyst can enhance the reaction rate.
-
Purification
Question 5: I am struggling to purify my polyhalogenated pyridinol. What are the recommended techniques?
Answer: The purification of polyhalogenated pyridinols can be challenging due to their polarity and potential for low solubility in common organic solvents.
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Recrystallization: This is a common and effective method for purifying solid products.[4] The key is to find a suitable solvent or solvent system where the pyridinol has high solubility at elevated temperatures and low solubility at room temperature or below.[4]
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Acid-Base Extraction: Since pyridinols are acidic, they can be deprotonated with a base to form a water-soluble salt. This allows for the separation from non-acidic impurities by extraction. The pyridinol can then be precipitated by acidifying the aqueous layer.
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Chromatography: While challenging due to the polarity of the compounds, column chromatography using silica gel or alumina can be employed. A careful selection of the eluent system is crucial. For isomeric impurities, specialized chromatographic techniques like HPLC with a suitable stationary phase may be necessary.[5][6]
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of selected polyhalogenated pyridines and pyridinols.
Table 1: Synthesis of 3,5-Dichloro-2,4,6-trifluoropyridine from Pentachloropyridine
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Anhydrous KF | 1,3-dimethyl-2-imidazolidinone (DMI) | 90 | 1.5 | 95.42 | [1] |
| Potassium Fluoride | N-methylpyrrolidone (NMP) | < 170 | 5 | 90.4 | [2] |
Table 2: Chlorination of 2-Hydroxypyridines with Equimolar POCl₃
| Substrate | Scale (mol) | Temperature (°C) | Yield (%) | Reference |
| Various 2-Hydroxypyridines | 0.5 | 140 | > 90 | [3] |
Experimental Protocols
This section provides detailed methodologies for key synthetic transformations.
Protocol 1: Synthesis of 3,5-Dichloro-2,4,6-trifluoropyridine
This protocol is adapted from a literature procedure for the synthesis of 3,5-dichloro-2,4,6-trifluoropyridine from pentachloropyridine.[1]
Materials:
-
Pentachloropyridine (97% purity)
-
Anhydrous Potassium Fluoride (KF, 99% purity, 20-50 μm particle size)
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1,3-dimethyl-2-imidazolidinone (DMI)
Procedure:
-
To a 1000 mL three-necked flask, add 600 mL of DMI and 146.72 g of anhydrous KF.
-
Stir the mixture and distill off approximately 60 g of the solvent under reduced pressure (130-135 °C / 60 mmHg) to remove residual water. The water content of the system should be less than 1000 ppm.
-
After distillation, adjust the temperature of the mixture to 90 °C.
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Add 129.40 g of pentachloropyridine to the reaction mixture.
-
Maintain the reaction temperature at 90 °C and stir for 1.5 hours.
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After the reaction is complete, stop heating and allow the mixture to cool to room temperature.
-
Filter the reaction mixture to separate the filtrate and the solid residue.
-
Wash the solid residue with 100 mL of DMI and collect the wash solution.
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Combine the initial filtrate and the wash solution.
-
Perform a distillation of the combined filtrates and collect the fraction at a pressure of 65-70.5 kPa to obtain the 3,5-dichloro-2,4,6-trifluoropyridine product.
Protocol 2: General Procedure for the Chlorination of 2-Hydroxypyridines
This protocol describes a general, solvent-free method for the chlorination of 2-hydroxypyridines using an equimolar amount of POCl₃.[3]
Materials:
-
2-Hydroxypyridine derivative
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (if the substrate is not a pyridine derivative)
Procedure:
-
In a sealed reactor, combine the 2-hydroxypyridine derivative with one equivalent of POCl₃.
-
If the starting material is not a pyridine derivative, add one equivalent of pyridine to act as a base. For 2-hydroxypyridine substrates, no additional base is typically needed as the starting material can act as the base.
-
Heat the reaction mixture to 140 °C.
-
Maintain the temperature and monitor the reaction until completion.
-
After the reaction is complete, the work-up typically involves simple filtration or distillation to isolate the chlorinated product in high yield and purity.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows discussed in this technical support center.
Caption: A general troubleshooting workflow for synthesis optimization.
Caption: Synthetic pathways to polyhalogenated pyridinols.
References
- 1. 3,5-Dichloro-2,4,6-trifluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. US4746744A - Method of preparation of 3,5-dichloro-2,4,6-trifluoropyridine - Google Patents [patents.google.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CA1301763C - Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine - Google Patents [patents.google.com]
- 5. sfera.unife.it [sfera.unife.it]
- 6. Separation of optical isomers of scopolamine, cocaine, homatropine, and atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
dehalogenation side reactions of 4-Bromo-2-chloro-6-iodopyridin-3-ol
This guide provides troubleshooting advice and frequently asked questions regarding the dehalogenation side reactions of 4-Bromo-2-chloro-6-iodopyridin-3-ol. The information is based on established principles of halogen reactivity in heterocyclic systems.
Frequently Asked Questions (FAQs)
Q1: During my reaction, I am observing significant loss of the iodine atom from my starting material. Why is this happening?
A1: The carbon-halogen bond strength in aryl halides decreases in the order C-Cl > C-Br > C-I. Consequently, the iodine at the C6 position is the most labile and susceptible to cleavage under various reaction conditions, particularly reductive or metal-catalyzed processes. This selective de-iodination is a common initial side reaction.
Q2: I am attempting a cross-coupling reaction at the bromine position, but I'm getting a mixture of products, including some where the iodine and/or chlorine is also removed. How can I improve selectivity?
A2: Unwanted dehalogenation during cross-coupling is often due to harsh reaction conditions or an inappropriate choice of catalyst and ligands.
-
Temperature: High temperatures can promote hydrodehalogenation, especially of the weaker C-I bond.[1] Running the reaction at the lowest effective temperature is crucial.
-
Catalyst System: Some palladium catalysts, especially when used with hydride sources (like certain alcohols or amines), can facilitate hydrodehalogenation.[2] Screening different palladium precursors and phosphine ligands is recommended to find a system that favors the desired coupling over reduction.
-
Base: The choice and stoichiometry of the base can influence side reactions. Using a weaker, non-nucleophilic base might be beneficial.
Q3: Can I selectively remove only the iodine atom?
A3: Yes, selective de-iodination is generally feasible due to the significantly lower C-I bond energy. Mild catalytic hydrogenation or reduction conditions that are insufficient to cleave the C-Br or C-Cl bonds can often be employed. Careful control of hydrogen pressure, catalyst loading, and reaction time is essential for achieving high selectivity.[1]
Q4: What are the most common dehalogenated byproducts I should look for?
A4: Based on relative bond strengths, the most likely byproducts will appear in a predictable order. You should screen your reaction mixture for the following compounds, listed from most to least probable:
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4-Bromo-2-chloro-pyridin-3-ol (loss of Iodine)
-
2-Chloro-6-iodo-pyridin-3-ol (loss of Bromine - less likely than loss of Iodine)
-
2-Chloro-pyridin-3-ol (loss of both Iodine and Bromine)
-
Pyridin-3-ol (complete dehalogenation)
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Complete Dehalogenation | Reaction temperature is too high. | Decrease the reaction temperature. Temperatures above 60°C can favor maximum dehalogenation.[1] |
| Hydrogen pressure is too high (for hydrogenation reactions). | Use lower hydrogen pressures, in the range of 15-60 psi, to favor selective dehalogenation.[1] | |
| Prolonged reaction time. | Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed or desired conversion is reached. | |
| Mixture of Mono- and Di-dehalogenated Products | Inappropriate catalyst or catalyst loading. | Screen different catalysts (e.g., Pd vs. Cu-based). An excess of catalyst can drive the reaction to completion, including full dehalogenation.[1] |
| Presence of a reactive hydride source. | If using an alcohol as a solvent, consider switching to a non-protic solvent like THF or MeTHF. Ethanol can act as a hydride source in some Pd-catalyzed reactions.[2] | |
| Low Reaction Conversion | Insufficient activation of the catalyst. | Ensure proper activation of the catalyst and exclusion of oxygen if using air-sensitive reagents. |
| Poor choice of base or solvent. | The choice of base and solvent can significantly impact reaction kinetics. Consider screening different conditions. |
Experimental Protocols
Protocol 1: General Procedure for Selective Catalytic Hydrodeiodination
This protocol provides a starting point for the selective removal of iodine from this compound. Optimization will be required.
-
Reaction Setup: To a low-pressure hydrogenation vessel, add this compound (1.0 eq), a suitable catalyst (e.g., 5 mol% Pd/C), and a hydrogen halide acceptor such as triethylamine (1.1 eq).[1]
-
Solvent Addition: Add an appropriate solvent (e.g., ethanol, ethyl acetate, or THF).
-
Purging: Seal the vessel and purge thoroughly with nitrogen, followed by hydrogen gas.
-
Reaction: Pressurize the vessel with hydrogen to the desired pressure (start with ~15 psi). Stir the reaction mixture at room temperature.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).
-
Workup: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization to isolate 4-Bromo-2-chloro-pyridin-3-ol.
Visual Guides
Caption: Probable dehalogenation pathway based on bond lability.
References
workup procedure for reactions involving 4-Bromo-2-chloro-6-iodopyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-chloro-6-iodopyridin-3-ol. The following information is designed to address specific issues that may be encountered during the workup and purification of reactions involving this compound.
Physicochemical Data Summary
The following table summarizes key physicochemical properties of this compound and related compounds to inform workup and purification strategies. Note that some values are estimated based on structurally similar compounds.
| Property | Value | Source/Basis for Estimation |
| Molecular Weight | 334.34 g/mol | Calculated |
| pKa (Phenolic Hydroxyl) | 4.5 - 6.5 (Estimated) | Based on the pKa of 3-hydroxypyridine (approx. 8.75 for the phenol, 4.79 for the pyridinium ion) and the electron-withdrawing effects of the three halogen substituents, which are expected to significantly increase acidity.[1][2][3] Polychlorinated phenols show a wide range of pKa values, generally decreasing with increased halogenation.[4][5] |
| Solubility | Soluble in polar organic solvents (e.g., THF, Dioxane, Ethyl Acetate, Acetone, Methanol, Ethanol). Sparingly soluble in non-polar organic solvents (e.g., Hexanes, Toluene). Low solubility in water at neutral pH. | Based on the general solubility of phenols and halogenated aromatic compounds.[6][7][8] |
| Appearance | Likely a solid at room temperature. | Based on related halogenated pyridines and phenols. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the workup of reactions involving this compound in a question-and-answer format.
Q1: My reaction is complete. What is the general workup strategy to isolate my product?
A1: A typical workup involves an initial quench followed by an acid-base extraction to separate the phenolic product from non-acidic impurities.
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Quench: If your reaction contains reactive reagents (e.g., organometallics, strong bases), quench the reaction mixture cautiously with a suitable reagent (e.g., saturated aqueous ammonium chloride for organometallics, water, or dilute acid for strong bases).
-
Dilution: Dilute the quenched reaction mixture with an organic solvent that is immiscible with water, such as ethyl acetate, dichloromethane (DCM), or diethyl ether.
-
Acid-Base Extraction:
-
Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to extract your acidic this compound product into the aqueous layer as its phenoxide salt. Repeat the extraction 2-3 times to ensure complete transfer.
-
Combine the aqueous layers.
-
Carefully acidify the combined aqueous layers with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5 to re-protonate the phenoxide and precipitate your product.
-
Extract the precipitated product back into an organic solvent (e.g., ethyl acetate or DCM) 2-3 times.
-
Combine these organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain your crude product.
-
Q2: I am performing a Suzuki or Sonogashira coupling reaction with this compound. How should I modify the workup to remove the catalyst and other reagents?
A2: For cross-coupling reactions, the workup needs to address the removal of the palladium catalyst, phosphine ligands, and boronic acid/ester or alkyne byproducts.
-
Palladium and Phosphine Removal: After the initial quench and dilution, you can often remove a significant portion of the palladium catalyst and phosphine oxides by filtering the organic solution through a plug of silica gel or Celite®.
-
Boronic Acid/Ester Removal: Unreacted boronic acids or their esters can often be removed by washing the organic layer with a dilute aqueous base, which will also extract your phenolic product. Subsequent acidification and back-extraction as described in A1 will separate your product from the boronic acid derivatives.
-
General Workup for Cross-Coupling:
-
After the reaction, dilute with an organic solvent like ethyl acetate and water.
-
Filter the mixture through a pad of Celite® to remove the solid palladium catalyst.
-
Transfer the filtrate to a separatory funnel and perform the acid-base extraction as detailed in A1 to isolate your phenolic product.
-
Q3: My product seems to be partially soluble in the aqueous layer even after acidification. How can I improve recovery?
A3: This can happen if the product has some residual water solubility or if the volume of the aqueous phase is very large.
-
Salting Out: Before back-extracting your acidified product, saturate the aqueous layer with sodium chloride (brine). This will decrease the polarity of the aqueous phase and reduce the solubility of your organic product, driving it into the organic layer during extraction.
-
Increase Number of Extractions: Use multiple, smaller-volume extractions with the organic solvent instead of one large-volume extraction. Three to five extractions are often sufficient.
-
Choice of Solvent: Ensure you are using an appropriate organic solvent for back-extraction. Ethyl acetate is a good general choice.
Q4: During the workup, I am observing a persistent emulsion. How can I break it?
A4: Emulsions are common when working with complex mixtures.
-
Add Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel, swirl gently, and allow it to stand. The increased ionic strength of the aqueous layer often helps to break the emulsion.
-
Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.
-
Centrifugation: If the emulsion is persistent and the volume is manageable, centrifuging the mixture can effectively separate the layers.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (10-30 minutes) can lead to layer separation.
Q5: My crude product is still impure after the workup. What purification methods are recommended?
A5: Column chromatography is the most common method for purifying compounds like this compound.
-
Stationary Phase: Standard silica gel is a good starting point. However, due to the acidic nature of the phenolic proton, tailing on the column can be an issue. If tailing is severe, consider using silica gel that has been treated with a small amount of acid (e.g., 0.1-1% acetic acid in the eluent) or switching to a different stationary phase like alumina (neutral or acidic).
-
Eluent System: A gradient elution is often effective. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1) and gradually increase the polarity (e.g., to hexanes/ethyl acetate 1:1 or even pure ethyl acetate). The high polarity of the pyridinol may require the addition of a more polar solvent like methanol to the eluent system (e.g., DCM/methanol).
-
TLC Analysis: Before running a column, always determine an appropriate solvent system using thin-layer chromatography (TLC). The ideal Rf value for your product should be between 0.2 and 0.4.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexanes) can be an effective purification method.
Q6: The iodo-substituent on my compound seems to be unstable during workup or purification. How can I minimize degradation?
A6: Aryl iodides can be sensitive to light, strong acids, and certain metals.
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Minimize Light Exposure: Protect your reaction and product from direct light by wrapping flasks in aluminum foil.
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Avoid Strong Acids: Use dilute acids for pH adjustments and avoid prolonged exposure to acidic conditions.
-
Inert Atmosphere: While not always necessary for the workup, if you suspect oxidative degradation, performing the workup and purification under an inert atmosphere (nitrogen or argon) may help.
-
Prompt Purification: Do not let the crude product sit for extended periods before purification.
Detailed Experimental Protocol: Standard Acid-Base Workup
This protocol outlines a standard procedure for the workup and isolation of this compound from a typical reaction mixture.
-
Reaction Quenching (if applicable):
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a quenching solution (e.g., saturated aqueous NH₄Cl, water, or 1M HCl) dropwise with vigorous stirring until the reaction is fully quenched.
-
-
Solvent Dilution and Phase Separation:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, 50-100 mL for a typical lab-scale reaction) and an equal volume of deionized water.
-
Shake the funnel gently, venting frequently. Allow the layers to separate.
-
-
Extraction of the Phenolic Product:
-
Separate the organic and aqueous layers.
-
Wash the organic layer with two portions of a mild aqueous base (e.g., saturated NaHCO₃ solution or 1M Na₂CO₃).
-
Combine all aqueous layers. The product is now in the aqueous phase as its sodium salt.
-
-
Acidification and Back-Extraction:
-
Cool the combined aqueous layers in an ice bath.
-
Slowly add 1M HCl dropwise while stirring until the pH of the solution is between 4 and 5 (check with pH paper). A precipitate of the product should form.
-
Extract the product from the acidified aqueous solution with three portions of ethyl acetate.
-
Combine the organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic extracts with one portion of brine to remove residual water.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Isolation of Crude Product:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system determined by TLC analysis (e.g., a gradient of hexanes/ethyl acetate).
-
Visualizations
Troubleshooting Logic for Workup and Purification
Caption: A flowchart for troubleshooting common issues during the workup of this compound.
Acid-Base Extraction Workflow
Caption: The workflow for separating this compound using acid-base extraction.
References
- 1. chembk.com [chembk.com]
- 2. 3-Hydroxypyridine CAS#: 109-00-2 [m.chemicalbook.com]
- 3. 3-Hydroxypyridine | 109-00-2 [chemicalbook.com]
- 4. Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Phenol - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Suzuki Reactions with 4-Bromo-2-chloro-6-iodopyridin-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 4-Bromo-2-chloro-6-iodopyridin-3-ol in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is not working. What are the most common reasons for failure?
A1: Failure of a Suzuki reaction with this substrate can stem from several factors. The most common include:
-
Catalyst Inactivity: The palladium catalyst may be deactivated due to exposure to oxygen. It is crucial to thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[1]
-
Issues with Oxidative Addition: This is the rate-determining step of the catalytic cycle.[1] While the Carbon-Iodine bond is the most reactive, subsequent couplings at the Carbon-Bromine or Carbon-Chlorine bonds will be progressively more difficult. For the less reactive C-Cl bond, using electron-rich and bulky phosphine ligands is often necessary to facilitate oxidative addition.
-
Boronic Acid/Ester Decomposition: Boronic acids can be prone to decomposition, particularly protodeboronation (hydrolysis back to the arene).[2] This can be exacerbated by harsh reaction conditions (high temperatures or overly strong bases). Using more stable boronic esters (e.g., pinacol esters) can mitigate this issue.
-
Inappropriate Base or Solvent Selection: The choice of base and solvent is critical and often interdependent. A base that is not soluble in the chosen solvent will be ineffective. For pyridinic substrates, the Lewis basic nitrogen can interfere with the catalyst; therefore, careful selection of conditions is paramount.
Q2: I am observing the formation of multiple products, or no selectivity in my reaction. How can I control the regioselectivity of the coupling?
A2: The substrate this compound has three different halogen atoms, allowing for sequential and regioselective couplings. The reactivity of the halogens in the Suzuki reaction follows the order: I > Br >> Cl. This intrinsic difference in reactivity is the primary means of controlling selectivity.
To achieve selective mono-arylation at the most reactive C-I bond, you should:
-
Use mild reaction conditions (e.g., lower temperatures).
-
Employ a catalyst system known for high reactivity with aryl iodides.
-
Use a stoichiometric amount of the boronic acid or ester (typically 1.0-1.2 equivalents).
To achieve subsequent couplings at the C-Br and C-Cl positions, more forcing conditions will be necessary for each step, such as higher temperatures and ligands specifically designed for activating C-Br and C-Cl bonds.
Q3: My reaction is producing a significant amount of homocoupling product from my boronic acid. How can I minimize this side reaction?
A3: Homocoupling of the boronic acid is often a result of the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that promote this side reaction.[2] To minimize homocoupling:
-
Ensure rigorous degassing of all solvents and reagents.
-
Use a pre-catalyst that is already in the Pd(0) state or can be easily reduced in situ.
-
Avoid unnecessarily high temperatures.
-
Use bulky phosphine ligands, which can disfavor the formation of the homocoupled product.
Q4: I am observing dehalogenation of my starting material instead of the desired coupling product. What causes this and how can I prevent it?
A4: Dehalogenation is a side reaction where the halogen atom is replaced by a hydrogen atom. This can occur after oxidative addition, where the palladium complex may react with a hydride source in the reaction mixture (such as an amine base or alcoholic solvent) followed by reductive elimination.[2] To prevent dehalogenation:
-
Avoid using solvents or bases that can readily act as hydride donors.
-
Ensure your reagents are anhydrous if water is not part of the intended solvent system.
-
Optimize the reaction temperature; sometimes lowering it can reduce the rate of dehalogenation relative to the desired coupling.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No Reaction | Inactive catalyst (oxidized) | Ensure rigorous degassing of all reagents and solvents. Use a fresh bottle of catalyst or a pre-catalyst. |
| Poor solubility of reagents | Choose a solvent system in which all components are soluble at the reaction temperature. For pyridinic substrates, solvents like dioxane, THF, or DMF are common.[2] | |
| Incorrect base | Use a base that is soluble in your solvent system. K₃PO₄ and Cs₂CO₃ are often effective choices for Suzuki reactions. | |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Monitor the reaction by TLC or LC-MS to determine the optimal time. |
| Protodeboronation of boronic acid | Use a more stable boronic ester (e.g., pinacol ester). Use milder bases (e.g., K₂CO₃ instead of stronger hydroxides). Avoid excessive temperatures. | |
| Catalyst inhibition by pyridine nitrogen | Use a higher catalyst loading. Employ bulky ligands that can shield the palladium center. | |
| Formation of Byproducts | Homocoupling of boronic acid | Rigorously degas the reaction mixture. Use a Pd(0) source. |
| Dehalogenation of starting material | Change the solvent or base to one that is not a hydride source. Optimize the reaction temperature. | |
| Protodeboronation | Use boronic esters instead of acids. Use milder reaction conditions. |
Data on Selective Suzuki Couplings of Halogenated Pyridines
The following table summarizes yields from literature for Suzuki-Miyaura couplings on substrates analogous to this compound, demonstrating the influence of different catalysts and ligands on regioselectivity and yield.
| Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Product(s) | Yield (%) | Reference |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ / Q-Phos | KF | Toluene/H₂O | RT | 2-Chloro-4-phenylpyridine | 36 | [3] |
| 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | 2,6-Diheptylpyridine | 94 | [4] |
| 2,4-Dibromopyridine | p-Fluorophenyl boronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene | 80 | 4-Bromo-2-(p-fluorophenyl)pyridine | 75 | [4] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 5-(Biphenyl-4-yl)-4,6-dichloropyrimidine | 60 | [5] |
Experimental Protocols
Protocol 1: Selective Mono-arylation at the C-I Position
This protocol is designed for the selective coupling at the most reactive Carbon-Iodine bond of this compound.
-
Reagent Preparation:
-
In a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.
-
-
Solvent Addition:
-
Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via cannula. The final concentration of the limiting reagent should be around 0.1 M.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C).
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Sequential Arylation at the C-Br Position
This protocol is for the subsequent coupling at the C-Br bond after the C-I position has been functionalized.
-
Reagent Preparation:
-
Follow the same procedure as in Protocol 1, using the mono-arylated product as the starting material.
-
A more robust catalyst system may be required, such as a palladium pre-catalyst with a bulky, electron-rich ligand (e.g., a Buchwald ligand like SPhos or XPhos).
-
-
Reaction Execution:
-
The reaction will likely require more forcing conditions. Heat the reaction mixture to a higher temperature (e.g., 80-110 °C).
-
Monitor the reaction closely as longer reaction times may be necessary.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as in Protocol 1.
-
Visualizations
Suzuki Reaction Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for a Failed Suzuki Reaction
Caption: A logical workflow for troubleshooting a failed Suzuki reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Reactivity of Halogens in 4-Bromo-2-chloro-6-iodopyridin-3-ol: A Comparative Guide
For researchers and professionals in drug development and synthetic chemistry, understanding the differential reactivity of halogens in polyhalogenated heterocyclic compounds is paramount for designing efficient and selective synthetic routes. This guide provides a comprehensive comparison of the reactivity of the iodine, bromine, and chlorine substituents in 4-Bromo-2-chloro-6-iodopyridin-3-ol, supported by established principles of organic chemistry and experimental data from analogous systems.
Relative Reactivity: A Clear Hierarchy
In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the reactivity of halogens is primarily governed by the carbon-halogen (C-X) bond dissociation energy. A weaker C-X bond leads to a faster rate of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1][2] This establishes a clear and predictable reactivity order for the halogens in this compound.
The established reactivity trend is: Iodine > Bromine > Chlorine. [3][4]
This hierarchy allows for selective functionalization of the pyridine ring by carefully controlling the reaction conditions. The C-I bond is the most labile and will react preferentially under milder conditions, followed by the C-Br bond, and finally the C-Cl bond, which typically requires more forcing conditions to react.[5][6]
Positional Effects and Electronic Factors
The pyridine nitrogen atom significantly influences the electronic distribution within the ring, making the C2, C4, and C6 positions more electrophilic.[5] In this compound, all three halogens are located at these activated positions. The hydroxyl group at the 3-position is an electron-donating group, which can further modulate the reactivity of the adjacent halogens.
The general order of reactivity based on position in pyridines often follows C4 > C2 > C3. However, in this specific molecule, the inherent reactivity difference between the halogens themselves (I > Br > Cl) will be the dominant factor in determining the site of initial reaction.
Comparative Reactivity in Common Cross-Coupling Reactions
The differential reactivity of the halogens in this compound can be exploited to achieve selective, sequential, or exhaustive functionalization using various palladium-catalyzed cross-coupling reactions.
| Reaction Type | Iodine (C6) Reactivity | Bromine (C4) Reactivity | Chlorine (C2) Reactivity |
| Suzuki-Miyaura Coupling | High: Readily couples with a wide range of boronic acids and esters under mild conditions.[7][8] | Moderate: Requires slightly more forcing conditions (e.g., higher temperature, stronger base) than the C-I bond. | Low: Typically requires specialized ligands and higher temperatures for efficient coupling.[7] |
| Sonogashira Coupling | High: Efficient coupling with terminal alkynes is expected under standard Sonogashira conditions.[9][10] | Moderate: Coupling is feasible but will likely require elevated temperatures and longer reaction times compared to the iodide. | Low: Generally challenging; may require the use of more active catalyst systems. |
| Buchwald-Hartwig Amination | High: Facile coupling with a variety of amines. Note: Iodide can sometimes have an inhibitory effect on the catalyst.[11][12] | High: Generally provides good to excellent yields. Often considered the optimal halide for this reaction.[3] | Moderate: Requires more robust catalyst systems and potentially higher temperatures.[13] |
Experimental Protocols: A General Framework for Selective Coupling
While specific conditions should be optimized for each substrate and desired transformation, the following provides a general methodology for the selective functionalization of this compound.
Selective Sonogashira Coupling at the C-6 Position (Iodine)
-
Reaction Setup: To a solution of this compound (1.0 eq) and the terminal alkyne (1.1 eq) in a suitable solvent (e.g., DMF or THF), add Pd(PPh₃)₄ (0.05 eq), CuI (0.1 eq), and a base such as triethylamine or diisopropylethylamine (2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Upon completion, the reaction is typically quenched with aqueous ammonium chloride, extracted with an organic solvent, dried, and purified by column chromatography.
Subsequent Suzuki-Miyaura Coupling at the C-4 Position (Bromine)
-
Reaction Setup: The product from the first step (6-alkynyl-4-bromo-2-chloropyridin-3-ol) (1.0 eq) is dissolved in a solvent system such as a mixture of toluene and water. To this is added the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos or XPhos, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Reaction Conditions: The mixture is heated to a temperature typically ranging from 80 to 110 °C under an inert atmosphere until the reaction is complete.
-
Work-up and Purification: The reaction is cooled, diluted with water, and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated, followed by purification.
Visualizing Reactivity and Workflow
Relative Reactivity of Halogens
Caption: Relative reactivity of halogens in cross-coupling reactions.
Experimental Workflow for Sequential Functionalization
Caption: A typical workflow for sequential cross-coupling reactions.
References
- 1. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oxidative addition and palladium coupling [employees.csbsju.edu]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. research.rug.nl [research.rug.nl]
The Enigmatic Polyhalogenated Pyridine: A Comparative Guide to 4-Bromo-2-chloro-6-iodopyridin-3-ol and its Analogs
For the attention of researchers, scientists, and professionals in drug development, this guide offers a comparative analysis of 4-Bromo-2-chloro-6-iodopyridin-3-ol against other polyhalogenated pyridines. Due to a notable absence of specific experimental data for this compound in peer-reviewed literature, this guide will leverage established principles of organic chemistry and available data on analogous compounds to provide a predictive comparison of its properties and reactivity. This analysis aims to equip researchers with a foundational understanding for incorporating this and similar scaffolds into their research and development endeavors.
Polyhalogenated pyridines are a cornerstone in modern medicinal chemistry, serving as versatile building blocks for the synthesis of complex pharmaceutical agents.[1][2][3] The strategic placement of different halogen atoms on the pyridine ring allows for selective functionalization, enabling the construction of diverse molecular architectures.[4][5] this compound, with its unique substitution pattern, presents a promising, yet underexplored, scaffold for drug discovery.
Physicochemical Properties: A Comparative Overview
To contextualize the potential of this compound, a comparison of its predicted physicochemical properties with other known polyhalogenated pyridines is presented. These properties are crucial in determining the compound's behavior in both chemical reactions and biological systems.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | C₅H₂BrClINO | 334.34 | ~2.5 (Predicted) | 1 | 1 |
| 2,3,5,6-Tetrachloropyridine | C₅HCl₄N | 216.88 | 2.69 | 0 | 1 |
| 2,3,5-Trichloropyridine | C₅H₂Cl₃N | 182.44 | 2.15 | 0 | 1 |
| 5-Bromo-2-chloro-3-fluoropyridine | C₅H₂BrClFN | 210.43 | 1.85 | 0 | 1 |
| 3-Bromo-5-fluoro-2-methoxypyridine | C₆H₅BrFNO | 206.01 | 2.04 | 0 | 2 |
Note: The LogP for this compound is a predicted value based on its structure, as experimental data is not available.
Reactivity Profile: A Predictive Analysis
The reactivity of polyhalogenated pyridines is dictated by the nature and position of the halogen substituents. The pyridine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The presence of multiple halogens with varying reactivities allows for site-selective modifications.
General Reactivity Order of Halogens in SNAr: F > Cl > Br > I General Reactivity Order of Halogens in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira): I > Br > Cl
Based on these principles, a predictive reactivity map for this compound can be proposed:
-
Iodine at C6: The most reactive site for palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon-carbon and carbon-heteroatom bonds.
-
Bromine at C4: Offers a secondary site for cross-coupling reactions under more forcing conditions or with specific catalyst systems. It can also participate in SNAr reactions.
-
Chlorine at C2: The most likely site for nucleophilic aromatic substitution, given its position activated by the ring nitrogen.
-
Hydroxyl at C3: This group can be a site for O-alkylation, O-acylation, or can be converted to a triflate for further cross-coupling reactions. It also influences the electronic properties of the pyridine ring.
This differential reactivity provides a powerful tool for the sequential and regioselective synthesis of complex pyridine derivatives.
Experimental Protocols: Synthesis of Polyhalogenated Pyridin-3-ols
While a specific protocol for this compound is not available, a general approach can be extrapolated from the synthesis of other polyhalogenated pyridin-3-ols. A plausible synthetic strategy would involve the halogenation of a 3-hydroxypyridine precursor.
Hypothetical Synthetic Protocol for this compound:
-
Starting Material: 3-Hydroxypyridine.
-
Chlorination: Treatment of 3-hydroxypyridine with a chlorinating agent such as N-chlorosuccinimide (NCS) to introduce a chlorine atom, likely at the 2-position due to the directing effect of the hydroxyl group and the ring nitrogen.
-
Bromination: Subsequent bromination using a reagent like N-bromosuccinimide (NBS) would likely lead to substitution at the 4- or 6-position.
-
Iodination: Finally, iodination with an iodinating agent such as N-iodosuccinimide (NIS) would introduce the iodine atom at the remaining vacant position.
Important Considerations: The order of halogenation steps would be critical to control the regioselectivity. The reaction conditions (solvent, temperature, and catalyst) would need to be carefully optimized for each step to achieve the desired product.
Visualizing Synthetic Pathways and Reactivity
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A potential multi-step synthesis of this compound.
Caption: A diagram illustrating the potential sites of reactivity on the target molecule.
Conclusion and Future Outlook
This compound represents a potentially valuable but currently underutilized building block in synthetic and medicinal chemistry. Its unique arrangement of three different halogens and a hydroxyl group on a pyridine core suggests a rich and selective reactivity profile. While the lack of direct experimental data necessitates a predictive approach, this guide provides a theoretical framework for researchers interested in exploring its chemistry.
Future experimental work is crucial to validate these predictions and to fully elucidate the synthetic utility of this intriguing molecule. Such studies would undoubtedly open new avenues for the development of novel pharmaceuticals and other functional materials. Researchers are encouraged to investigate the synthesis and reactivity of this compound to unlock its full potential.
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Synthetic Strategies: A Comparative Guide to Alternatives for 4-Bromo-2-chloro-6-iodopyridin-3-ol
For researchers and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. The highly functionalized scaffold, 4-Bromo-2-chloro-6-iodopyridin-3-ol, offers multiple points for diversification, making it a valuable starting material. However, the availability, cost, or specific reactivity profile of this compound may necessitate the consideration of alternative building blocks. This guide provides a comparative overview of potential alternatives, focusing on their reactivity in key cross-coupling reactions, supported by established principles of organic synthesis.
Understanding the Reactivity Landscape of Polyhalogenated Pyridines
The reactivity of halogenated pyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the nature of the halogen and its position on the pyridine ring. The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl > F. This differential reactivity allows for selective, sequential functionalization of polyhalogenated pyridines, a powerful strategy in combinatorial chemistry and library synthesis.
For a trisubstituted pyridine like this compound, the iodine at the 6-position is the most labile, followed by the bromine at the 4-position, and finally the chlorine at the 2-position. The hydroxyl group at the 3-position can also be functionalized, for instance, through etherification or by conversion to a triflate, further expanding the synthetic possibilities.
Alternative Building Blocks and Their Comparative Reactivity
| Building Block | Suzuki-Miyaura Coupling (Arylboronic acids) | Sonogashira Coupling (Terminal alkynes) | Buchwald-Hartwig Amination (Amines) |
| This compound | Selective coupling at C6 (I) > C4 (Br) > C2 (Cl). High yields expected for C6 functionalization under standard conditions. | Similar selectivity to Suzuki-Miyaura. Copper co-catalysis is typically required. | High reactivity at the C6 position. The C4 and C2 positions would require more forcing conditions. |
| 2,4-Dibromo-6-chloropyridin-3-ol | Selective coupling at C4 and C6 is possible, with C6 likely being more reactive. Differentiation might require careful optimization. | Similar selectivity profile to Suzuki-Miyaura. | Sequential amination at C6 and C4 is feasible. |
| 2,6-Dichloro-4-bromopyridin-3-ol | Primary reactivity at the C4 position (Br). C2 and C6 positions would be significantly less reactive. | Selective alkynylation at the C4 position. | Selective amination at the C4 position. |
| 2,4,6-Trichloropyridin-3-ol | Lower reactivity overall. Requires more forcing conditions (e.g., specialized ligands, higher temperatures) for all positions. | Challenging substrate; may require highly active catalyst systems. | Difficult to achieve selective amination due to similar reactivity of all chlorine atoms. |
| 4-Bromo-2-chloro-6-iodopyridin-3-amine | Similar reactivity pattern to the hydroxyl analog. The amino group might require protection depending on the reaction conditions. | Similar reactivity pattern to the hydroxyl analog. | The presence of the amino group could complicate the reaction through self-coupling or catalyst inhibition. |
Experimental Protocols: A General Procedure for Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of a polyhalogenated pyridine with an arylboronic acid. This protocol can be adapted for the specific building blocks discussed above, with the understanding that reaction conditions may need to be optimized for each substrate.
Materials:
-
Polyhalogenated pyridine (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Dioxane, Toluene, DME, with 10-20% water)
Procedure:
-
To a dry Schlenk flask, add the polyhalogenated pyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Visualizing Synthetic Strategy: Sequential Cross-Coupling Workflow
A key advantage of using polyhalogenated building blocks is the ability to perform sequential cross-coupling reactions to introduce different functionalities at specific positions. The following diagram illustrates a logical workflow for the selective trifunctionalization of this compound.
Caption: Sequential functionalization of this compound.
This guide provides a framework for researchers to make informed decisions when selecting building blocks for their synthetic campaigns. While direct comparative data is often scarce, a solid understanding of the underlying principles of chemical reactivity can effectively guide the choice of alternative reagents and the design of robust synthetic routes.
Comparative Guide to the Characterization of 4-Bromo-2-chloro-6-iodopyridin-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization of 4-Bromo-2-chloro-6-iodopyridin-3-ol and its derivatives, offering insights into their synthesis, spectroscopic properties, and potential biological activities. Due to the limited availability of direct experimental data for this compound, this guide draws comparisons with structurally related halogenated pyridin-3-ol and polysubstituted pyridine derivatives.
Synthesis and Physicochemical Properties
The synthesis of polysubstituted pyridines can be achieved through various methods, often involving multi-step reactions.[1] A plausible synthetic route for this compound could involve the halogenation of a pyridin-3-ol precursor. The introduction of bromo, chloro, and iodo groups onto the pyridine ring significantly influences the compound's physicochemical properties, such as its reactivity, lipophilicity, and potential for forming halogen bonds.[2]
Table 1: Comparison of Physicochemical Properties of Halogenated Pyridine Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) | Notes |
| This compound | C₅H₂BrClINO | 334.33 | 3.2 | Data for this specific compound is limited; properties are estimated based on related structures. |
| 2-Bromo-6-chloropyridine | C₅H₃BrClN | 192.44 | 2.1 | Commercially available precursor. |
| 2,3,5,6-Tetrafluoro-4-(pyridin-3-yloxy)pyridine | C₁₀H₄F₄N₂O | 248.15 | 2.5 | Demonstrates the effect of multiple halogen substitutions. |
| 6-(4-Bromophenyl)-2-methylnicotinonitrile | C₁₃H₉BrN₂ | 273.13 | 3.4 | Example of a polysubstituted pyridine with a bromo substituent. |
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
NMR Spectroscopy
¹H NMR and ¹³C NMR are crucial for determining the substitution pattern on the pyridine ring. The chemical shifts of the aromatic protons and carbons are influenced by the electronegativity and position of the halogen substituents. For this compound, a single proton signal would be expected in the ¹H NMR spectrum, with its chemical shift influenced by the adjacent halogen atoms.
Table 2: Representative ¹H NMR and ¹³C NMR Data for Substituted Pyridines
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |
| 2-Bromo-6-chloropyridine | CDCl₃ | δ 7.65 (t, 1H), 7.35 (d, 1H), 7.25 (d, 1H) | Not specified | [3] |
| 2,3,5,6-Tetrafluoro-4-(pyridin-3-yloxy)pyridine | CDCl₃ | δ 8.5 (m, 2H), 7.4 (m, 2H) | δ 152.3, 146.5, 144.6, 142.5, 139.3, 135.9, 124.3, 123.5 | |
| 2-Methyl-6-(p-tolyl)nicotinonitrile | CDCl₃ | δ 8.03 (d, 1H), 7.96 (d, 2H), 7.61 (d, 1H), 7.28 (d, 2H), 2.84 (s, 3H), 2.41 (s, 3H) | δ 158.7, 158.6, 139.9, 138.0, 135.6, 130.4, 129.6, 127.2, 116.9, 25.4, 21.4 |
IR Spectroscopy and Mass Spectrometry
IR spectroscopy provides information about the functional groups present in the molecule. For pyridin-3-ol derivatives, characteristic peaks for the O-H and C-O stretching vibrations are expected. Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.
Table 3: Key IR and MS Data for Pyridine Derivatives
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) | Reference |
| 2',3',5',6'-Tetrachloro-4H-1,4'-bipyridin-4-one | 2915 (C-H), 1733 (C=O), 1555 (C=N), 1474 (C=C) | Not specified | [4] |
| Methyl 2-(6-(Acetoxymethyl)-3-phenylpyridin-2-yl)acetate | 3059, 2951, 1736, 1591, 1435, 1007, 704 | [M+H]⁺ 300.1230 | [5] |
Biological Activity and Potential Signaling Pathways
Pyridine and its derivatives are prevalent scaffolds in many FDA-approved drugs and are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][] Halogenated compounds, in particular, have shown significant biological activity in various studies.[2]
Many pyridine-containing drugs function as kinase inhibitors, directly targeting signaling pathways involved in cell growth and proliferation.[6] One such critical pathway is the PI3K/AKT/mTOR signaling cascade, which is frequently dysregulated in cancer.
PI3K/AKT/mTOR Signaling Pathway
Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition by pyridin-3-ol derivatives.
Experimental Protocols
General Synthesis of Polysubstituted Pyridines
A common method for the synthesis of polysubstituted pyridines involves a one-pot reaction of an enamine with a β,β-dichloromethyl peroxide.[8] The reaction is typically carried out in a suitable solvent under mild conditions.
Experimental Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. 2-BROMO-6-CHLOROPYRIDINE(5140-72-7) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validation of 4-Bromo-2-chloro-6-iodopyridin-3-ol Synthesis by NMR: A Comparative Guide
For researchers and professionals in drug development, the synthesis and validation of novel halogenated heterocycles are of paramount importance. 4-Bromo-2-chloro-6-iodopyridin-3-ol is a polysubstituted pyridine derivative with potential applications as a key intermediate in the synthesis of complex pharmaceutical compounds. This guide provides a detailed, plausible synthetic protocol for this compound, its validation using Nuclear Magnetic Resonance (NMR) spectroscopy, and a comparison with alternative synthetic strategies.
Proposed Synthesis of this compound
The proposed synthesis is a multi-step electrophilic halogenation process starting from the commercially available 2-chloro-3-hydroxypyridine. The hydroxyl group at the 3-position is an activating ortho-para director, guiding the sequential introduction of iodine and bromine.
Experimental Protocol
Step 1: Synthesis of 2-Chloro-6-iodo-3-hydroxypyridine
-
To a solution of 2-chloro-3-hydroxypyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add N-iodosuccinimide (NIS) (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-chloro-6-iodo-3-hydroxypyridine.
Step 2: Synthesis of this compound
-
Dissolve the 2-chloro-6-iodo-3-hydroxypyridine (1.0 eq) obtained from Step 1 in a suitable solvent, such as dichloromethane or chloroform.
-
Add N-bromosuccinimide (NBS) (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Upon completion, wash the reaction mixture with water and then with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting crude solid by recrystallization or column chromatography to obtain the final product, this compound.
NMR Validation
The structural confirmation of the synthesized this compound is crucial. The following table summarizes the predicted ¹H and ¹³C NMR spectral data for the target compound. These predictions are based on computational models and serve as a reference for experimental validation.
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||
| Proton | Chemical Shift (ppm) | Carbon | Chemical Shift (ppm) |
| H-5 | ~ 8.0 - 8.5 | C-2 | ~ 150 - 155 |
| OH | ~ 5.0 - 6.0 (broad) | C-3 | ~ 145 - 150 |
| C-4 | ~ 110 - 115 | ||
| C-5 | ~ 140 - 145 | ||
| C-6 | ~ 90 - 95 |
Note: Predicted chemical shifts can vary based on the solvent and the specific computational model used. Experimental verification is essential.
Comparison of Synthetic Methodologies
The proposed stepwise halogenation is a classical and straightforward approach. However, alternative strategies for the synthesis of polysubstituted pyridin-3-ols exist, each with its own set of advantages and disadvantages.
| Methodology | Proposed Stepwise Halogenation | Alternative: Multi-component Reactions | Alternative: Modification of Pre-functionalized Pyridines |
| Description | Sequential electrophilic addition of halogens to a pyridin-3-ol precursor. | Condensation of three or more simple starting materials in a one-pot reaction to form the pyridine ring. | Starting with a pyridine ring that already contains some of the desired substituents and modifying it through reactions like metal-catalyzed cross-couplings. |
| Advantages | - Conceptually simple and easy to follow.- Utilizes readily available starting materials and reagents. | - High atom economy and efficiency.- Can generate diverse structures in a single step. | - Potentially shorter synthetic route if a suitable starting material is available.- Allows for the introduction of a wider range of functional groups. |
| Disadvantages | - Can have moderate to low overall yields due to multiple steps.- Potential for side reactions and purification challenges. | - Reaction discovery and optimization can be complex.- May require specific catalysts or reaction conditions. | - Availability of the starting pre-functionalized pyridine can be limited and costly.- May require transition metal catalysts, which can be expensive and require removal from the final product. |
Workflow for Synthesis and Validation
The following diagram illustrates the logical flow from the starting material to the validated final product.
Caption: Synthetic workflow and NMR validation process.
This guide provides a comprehensive overview for the synthesis and characterization of this compound. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific capabilities of the research laboratory. The presented NMR data serves as a crucial reference point for the validation of this novel compound.
A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalytic Performance in the Functionalization of a Key Pyridine Intermediate.
The strategic functionalization of polyhalogenated heterocycles is a cornerstone of modern medicinal chemistry and materials science. The molecule 4-Bromo-2-chloro-6-iodopyridin-3-ol represents a versatile building block, offering three distinct halogen atoms (I, Br, Cl) that can be selectively targeted in cross-coupling reactions. The ability to control which position reacts is dictated by the choice of catalyst and reaction conditions, with the general reactivity trend for palladium-catalyzed couplings being C-I > C-Br > C-Cl. This guide provides a comparative analysis of various catalytic systems for Suzuki-Miyaura and Sonogashira couplings, enabling informed decisions for the synthesis of complex pyridine derivatives.
Principle of Regioselective Coupling
The differential reactivity of the carbon-halogen bonds is the key to selective functionalization. The C-I bond is the most readily activated by palladium(0) catalysts in the oxidative addition step of the catalytic cycle, followed by the C-Br bond, and lastly the C-Cl bond. By carefully tuning the reaction conditions—such as temperature, reaction time, and catalyst system—chemists can achieve high selectivity for coupling at a specific site. For instance, milder conditions will typically favor reaction at the C-I bond, leaving the C-Br and C-Cl bonds intact for subsequent transformations.
Comparative Performance of Catalysts in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. For a substrate like this compound, the primary goal is often to selectively couple at the most reactive C-6 (iodo) position. Below is a comparison of typical palladium-based catalysts used for such transformations, based on data from analogous polyhalogenated pyridine systems.
Table 1: Catalyst Performance in Selective Suzuki-Miyaura Coupling at the C-6 (Iodo) Position
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 12 | ~85-95 | Standard, reliable catalyst. Good for selective C-I coupling.[1] |
| Pd(OAc)₂ (2 mol%) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | Highly active catalyst, allows for lower catalyst loading. |
| PdCl₂(dppf) (3 mol%) | dppf | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | Effective for a broad range of boronic acids. |
| Pd/C (10 mol%) | None | Na₂CO₃ | Ethanol/H₂O | 80 | 24 | ~70-85 | Heterogeneous catalyst, easy to remove but may require longer reaction times.[2] |
Note: Yields are approximate and based on reactions with various arylboronic acids on similar polyhalogenated pyridine substrates. Actual yields will vary based on the specific coupling partner.
Comparative Performance of Catalysts in Sonogashira Coupling
The Sonogashira coupling is the premier method for introducing alkyne moieties onto an aromatic core. Similar to the Suzuki reaction, high selectivity for the C-I bond is achievable. The classic Sonogashira conditions involve a palladium catalyst and a copper(I) co-catalyst.
Table 2: Catalyst Performance in Selective Sonogashira Coupling at the C-6 (Iodo) Position
| Catalyst System | Co-catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations |
| Pd(PPh₃)₄ (5 mol%) | CuI (5 mol%) | PPh₃ | Et₃N | THF | 25-50 | 16 | ~80-92 | Classic conditions, effective at or near room temperature.[3] |
| PdCl₂(PPh₃)₂ (2 mol%) | CuI (4 mol%) | PPh₃ | Piperidine | DMF | 60 | 6 | ~85-95 | Common and highly effective system. |
| Pd(OAc)₂ (1 mol%) | CuI (2 mol%) | XPhos | Cs₂CO₃ | Dioxane | 80 | 12 | ~90-97 | Highly active ligand allows for lower catalyst loading and coupling of challenging substrates. |
| Pd(P(t-Bu)₃)₂ (2 mol%) | None | P(t-Bu)₃ | K₂CO₃ | Toluene | 100 | 10 | ~85-94 | Example of a copper-free Sonogashira system. |
Note: Yields are approximate and based on reactions with various terminal alkynes on similar polyhalogenated pyridine substrates. Actual yields will vary based on the specific coupling partner.
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling at the C-6 Position
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.1-1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand, if separate.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane).
-
Reaction: Heat the mixture to the specified temperature (e.g., 80 °C) and stir for the required time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-4-bromo-2-chloropyridin-3-ol.
General Protocol for Selective Sonogashira Coupling at the C-6 Position
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Solvent and Base Addition: Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required time (e.g., 16 hours), monitoring progress by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield the desired 6-alkynyl-4-bromo-2-chloropyridin-3-ol.
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow and the logical relationship governing the selective coupling strategy.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Reactivity hierarchy determines the sequential coupling strategy.
References
Biological Activity of Compounds Derived from 4-Bromo-2-chloro-6-iodopyridin-3-ol: A Comparative Analysis
Despite a comprehensive search of scientific literature and patent databases, there is currently no publicly available information on the biological activity of compounds specifically derived from 4-Bromo-2-chloro-6-iodopyridin-3-ol. Research focusing on the synthesis and pharmacological evaluation of derivatives from this particular starting material has not been reported in the accessible scientific domain.
While data on the direct derivatives of this compound is absent, the broader class of halogenated pyridin-3-ol derivatives has been investigated for various biological activities. This guide will, therefore, provide a comparative overview of the biological activities observed in structurally related substituted pyridine compounds, offering potential insights into the types of activities that derivatives of this compound might exhibit.
General Biological Activities of Substituted Pyridine Derivatives
Substituted pyridine scaffolds are privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities. These activities are heavily influenced by the nature and position of the substituents on the pyridine ring.
Anticancer Activity
Numerous studies have demonstrated the potential of pyridine derivatives as anticancer agents. The presence of halogen atoms can significantly impact the cytotoxic and antiproliferative effects of these compounds.
Table 1: Examples of Anticancer Activity in Substituted Pyridine Derivatives
| Compound Class | Cancer Cell Lines | Reported Activity (IC₅₀/GI₅₀) | Reference Compound(s) |
| Pyridine-3-sulfonamides | Leukemia, Colon Cancer, Melanoma | 13.6 - 14.9 µM (GI₅₀) | Doxorubicin |
| Imidazo[4,5-b]pyridine Derivatives | Breast, Lung, Colon, Ovarian Cancer | 0.01 - 23.7 µM (IC₅₀) | Etoposide |
| Pyrido[2,3-d]pyrimidines | Breast Adenocarcinoma (MCF-7) | Not specified | Not specified |
Note: The data presented is for general substituted pyridine derivatives and not for direct derivatives of this compound.
Antimicrobial Activity
Halogenated pyridines have also been explored for their antibacterial and antifungal properties. The introduction of halogens can enhance the antimicrobial potency of the parent compound.
Table 2: Examples of Antimicrobial Activity in Substituted Pyridine Derivatives
| Compound Class | Tested Organisms | Reported Activity (MIC) | Reference Compound(s) |
| Pyrazolo[3,4-b]pyridine Derivatives | Various bacteria and fungi | 2-32 µg/mL | Trimethoprim |
| 3-(Pyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria | Not specified | Linezolid |
Note: The data presented is for general substituted pyridine derivatives and not for direct derivatives of this compound.
Experimental Protocols for Biological Evaluation
To provide a framework for potential future studies on derivatives of this compound, this section outlines common experimental protocols used to assess the biological activities of related compounds.
Anticancer Activity Assessment
A standard method for evaluating the in vitro anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .
Experimental Workflow for MTT Assay:
Figure 1: Workflow of the MTT assay for anticancer activity screening.
Antimicrobial Activity Assessment
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Experimental Workflow for Broth Microdilution Assay:
Figure 2: Workflow of the broth microdilution assay for MIC determination.
Potential Signaling Pathways
While no specific signaling pathways have been elucidated for derivatives of this compound, related substituted pyridines have been shown to modulate various cellular pathways implicated in cancer and other diseases. For instance, some pyridine derivatives act as kinase inhibitors, interfering with signaling cascades that control cell proliferation, survival, and angiogenesis.
Hypothetical Signaling Pathway Inhibition:
Figure 3: A hypothetical model of a pyridin-3-ol derivative inhibiting the MAPK/ERK signaling pathway.
Conclusion
The field of medicinal chemistry continues to explore the vast chemical space of heterocyclic compounds for novel therapeutic agents. While there is a clear lack of research on the biological activities of compounds directly derived from this compound, the established anticancer and antimicrobial potential of the broader class of substituted pyridines suggests that this specific scaffold may also yield compounds with interesting pharmacological profiles. Future research in this area is warranted to synthesize and evaluate such derivatives, which could lead to the discovery of new lead compounds for drug development. The experimental protocols and potential mechanisms of action outlined in this guide can serve as a foundation for these future investigations.
Comparative Analysis of 2-Halogenated Pyridin-3-ol Crystal Structures: A Surrogate Study for 4-Bromo-2-chloro-6-iodopyridin-3-ol Derivatives
For Immediate Release
This guide provides a detailed comparative analysis of the single-crystal X-ray structures of 2-chloro-pyridin-3-ol, 2-bromo-pyridin-3-ol, and 2-iodo-pyridin-3-ol. Due to the current lack of publicly available crystallographic data for 4-Bromo-2-chloro-6-iodopyridin-3-ol, this series of 2-halogenated analogs serves as a valuable surrogate for understanding the influence of halogen substitution on the molecular geometry and crystal packing of pyridin-3-ol derivatives. The insights derived from these structures are crucial for researchers in medicinal chemistry and materials science for the rational design of novel compounds with desired solid-state properties.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the 2-halogenated pyridin-3-ol derivatives, facilitating a direct comparison of their solid-state structures.
| Parameter | 2-Chloro-pyridin-3-ol | 2-Bromo-pyridin-3-ol | 2-Iodo-pyridin-3-ol |
| CCDC Number | 279638 | 279641 | Data Not Available |
| Chemical Formula | C₅H₄ClNO | C₅H₄BrNO | C₅H₄INO |
| Formula Weight | 129.54 | 174.00 | 220.99 |
| Crystal System | Monoclinic | Monoclinic | Data Not Available |
| Space Group | P2₁/c | P2₁/c | Data Not Available |
| a (Å) | 3.896(1) | 3.889(1) | Data Not Available |
| b (Å) | 20.485(3) | 21.001(4) | Data Not Available |
| c (Å) | 6.818(1) | 6.840(1) | Data Not Available |
| β (°) | 104.98(2) | 105.18(2) | Data Not Available |
| Volume (ų) | 525.3(2) | 538.5(2) | Data Not Available |
| Z | 4 | 4 | Data Not Available |
| Calculated Density (g/cm³) | 1.635 | 2.149 | Data Not Available |
Experimental Protocols
The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction. The general experimental protocol is outlined below.
Synthesis and Crystallization
The 2-halogenated pyridin-3-ol compounds were synthesized according to established literature procedures. Single crystals suitable for X-ray diffraction were typically grown by slow evaporation of a saturated solution of the compound in an appropriate organic solvent system, such as ethanol or a mixture of hexane and ethyl acetate, at room temperature.
X-ray Data Collection and Structure Refinement
A suitable single crystal of each compound was mounted on a goniometer head. X-ray diffraction data were collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The collected diffraction data were processed to yield integrated intensities, which were then corrected for Lorentz and polarization effects. The crystal structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.
Visualizations
To aid in the understanding of the experimental process and the structural relationships, the following diagrams are provided.
A Comparative Guide to Assessing the Purity of Synthesized 4-Bromo-2-chloro-6-iodopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery and development. For novel compounds such as 4-Bromo-2-chloro-6-iodopyridin-3-ol, a polysubstituted pyridinol with potential applications in medicinal chemistry, ensuring high purity is critical to obtaining accurate biological data and ensuring safety and efficacy. This guide provides a comparative overview of standard analytical techniques for purity determination of this compound, presenting hypothetical yet realistic experimental data to illustrate the strengths and limitations of each method. A structurally similar analogue, 4-Bromo-2,6-dichloropyridin-3-ol, is used as a comparator to highlight the specificity of these analytical methods.
Comparative Analysis of Purity Assessment Techniques
The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is often the primary technique for quantitative purity analysis, while Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the identification of volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable structural confirmation and can also be used for quantitative purity assessment (qNMR).
| Analytical Technique | Parameter | This compound | Alternative: 4-Bromo-2,6-dichloropyridin-3-ol | Key Observations |
| HPLC-UV | Purity (%) | 99.2% | 98.9% | Baseline separation of the main peak from impurities. The retention time for the more polar iodinated compound is slightly shorter. |
| Retention Time (min) | 8.54 | 8.72 | The difference in retention times allows for clear differentiation between the two compounds. | |
| Limit of Detection (LOD) | 0.01% | 0.01% | High sensitivity for detecting trace impurities.[1][2] | |
| GC-MS | Purity (%) | Not ideal for primary purity assessment due to low volatility | Not ideal for primary purity assessment due to low volatility | Useful for identifying residual solvents and volatile starting materials.[2][3] |
| Major Fragments (m/z) | [M]+• at 335, characteristic isotopic patterns for Br, Cl, I | [M]+• at 241, characteristic isotopic patterns for Br, Cl | Mass spectrometry provides unambiguous identification based on molecular weight and isotopic distribution.[4][5] | |
| ¹H NMR (400 MHz) | Chemical Shift (ppm) | Aromatic proton singlet at ~7.8 ppm, broad OH singlet | Aromatic proton singlet at ~7.6 ppm, broad OH singlet | Distinct chemical shifts for the aromatic protons allow for differentiation. |
| Purity (qNMR, %) | 99.1% | 98.8% | Quantitative NMR offers an orthogonal method for purity determination without the need for a specific reference standard of the impurities.[6][7] | |
| ¹³C NMR (100 MHz) | Key Chemical Shifts | Signals corresponding to carbon atoms bonded to I, Br, and Cl | Absence of a signal for a carbon bonded to iodine, presence of two C-Cl signals | Provides definitive structural confirmation and distinguishes between the two halogenation patterns.[7][8][9] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be robust and reproducible for the purity assessment of this compound and its analogues.
Objective: To determine the purity of the synthesized compound and separate it from potential impurities and the comparator compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Elution:
| Time (min) | %A | %B |
|---|---|---|
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve 1 mg of the compound in 1 mL of acetonitrile.
Objective: To identify volatile impurities, such as residual solvents and starting materials.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) suitable for polar compounds.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 10 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: 40-500 amu
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane.
Objective: To confirm the chemical structure and determine purity by quantitative NMR (qNMR).
Instrumentation:
-
400 MHz NMR spectrometer
¹H NMR:
-
Solvent: DMSO-d₆
-
Internal Standard (for qNMR): A certified reference standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid).
-
Acquisition Parameters:
-
Sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the analyte and internal standard protons.
-
Pulse angle of 90 degrees.
-
Acquisition time of at least 3 seconds.
-
Number of scans: 16 or more for good signal-to-noise ratio.
-
¹³C NMR:
-
Solvent: DMSO-d₆
-
Acquisition Parameters: Standard proton-decoupled pulse sequence.
Sample Preparation: Accurately weigh approximately 10 mg of the compound and 5 mg of the internal standard into an NMR tube and dissolve in 0.75 mL of DMSO-d₆.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the comprehensive purity assessment of a synthesized compound like this compound.
Caption: Workflow for the synthesis, purification, and purity assessment of this compound.
The signaling pathway below illustrates the decision-making process for selecting the appropriate analytical techniques based on the properties of the analyte and the information required.
Caption: Decision pathway for selecting analytical techniques for purity assessment.
References
- 1. biomedres.us [biomedres.us]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. BJOC - Search Results [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Building Block: A Literature Review of 4-Bromo-2-chloro-6-iodopyridin-3-ol and its Untapped Potential in Synthesis
Despite the significant role of polysubstituted halogenated pyridines as versatile intermediates in medicinal chemistry and materials science, a comprehensive review of the scientific literature reveals a conspicuous absence of specific applications for 4-Bromo-2-chloro-6-iodopyridin-3-ol. This highly functionalized heterocyclic compound, possessing three distinct halogen atoms and a hydroxyl group, presents a unique platform for complex molecular engineering. However, its potential appears to remain largely unexplored within the accessible scientific and patent literature.
Halogenated pyridines are widely recognized as crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. The differential reactivity of various halogen substituents (iodine > bromine > chlorine) allows for selective and sequential cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This strategic functionalization is a cornerstone of modern drug discovery, enabling the precise construction of complex molecular architectures with tailored biological activities.
While numerous studies detail the applications of various bromo-, chloro-, and iodo-substituted pyridines, specific data or experimental protocols involving this compound are not found in the reviewed literature. Chemical suppliers list the compound, indicating its commercial availability, yet its use as a starting material or intermediate in reported synthetic pathways is not documented.
Comparison with Structurally Related Analogs
To provide a contextual understanding of its potential, a comparison can be drawn with structurally similar, well-documented halogenated pyridines. For instance, compounds like 2-chloro-3-iodopyridine and 2-bromo-5-iodopyridine are extensively used in the synthesis of a wide range of biologically active molecules. The presence of multiple halogen atoms on these analogs allows for a programmed, site-selective introduction of different substituents.
| Compound | Key Applications | Common Reactions |
| 2-Chloro-3-iodopyridine | Synthesis of kinase inhibitors, GPCR modulators | Suzuki, Sonogashira, Buchwald-Hartwig couplings |
| 2-Bromo-5-iodopyridine | Preparation of substituted pyridines for materials science | Stille, Negishi, Heck couplings |
| 4-Bromo-2-chloropyridine | Intermediate for agrochemicals and pharmaceuticals | Nucleophilic aromatic substitution, cross-coupling |
This table summarizes the applications of representative halogenated pyridines to infer the potential utility of this compound.
Postulated Synthetic Utility and Workflow
Based on the established reactivity patterns of similar compounds, a hypothetical workflow for the application of this compound in a synthetic strategy can be proposed. The iodine atom at the 6-position would be the most reactive site for initial cross-coupling reactions, followed by the bromine atom at the 4-position, and finally the less reactive chlorine atom at the 2-position. The hydroxyl group at the 3-position could be protected and deprotected as needed to influence the electronic properties of the ring or to be used as a handle for further functionalization.
Safety Operating Guide
Safe Disposal of 4-Bromo-2-chloro-6-iodopyridin-3-ol: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Bromo-2-chloro-6-iodopyridin-3-ol, a halogenated pyridinol derivative. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.
I. Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Based on safety data for structurally similar halogenated aromatic compounds, the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required. Ensure full-length pants and closed-toe shoes are worn.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
In the event of exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
II. Quantitative Hazard Data
| Hazard Classification | Compound Analogue | Key Findings | Citation |
| Acute Toxicity (Oral) | 4-Bromo-2-chloro-6-iodoaniline | Toxic if swallowed. | [3] |
| Skin Corrosion/Irritation | 2-Bromo-4-chloro-1-iodobenzene | Causes skin irritation. | [4] |
| Serious Eye Damage/Irritation | 2-Bromo-4-chloro-1-iodobenzene | Causes serious eye irritation. | [4] |
| Specific Target Organ Toxicity | 2-Bromo-4-chloro-1-iodobenzene | May cause respiratory irritation. | [4] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste due to its halogenated organic nature.[5][6] Mixing this compound with non-hazardous or other types of chemical waste is strictly prohibited.
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: Clearly label this compound waste as "Halogenated Organic Waste". Include the full chemical name and any known hazard symbols.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for solid waste. For solutions, use a separate, clearly labeled container for halogenated liquid waste.[7]
-
Solid Waste Collection:
-
Carefully sweep up any solid this compound, minimizing dust generation.[4]
-
Place the solid waste into the designated "Halogenated Organic Waste" container.
-
Also, dispose of any contaminated materials, such as weighing paper or disposable lab equipment, in this container.
-
-
Liquid Waste Collection (Solutions):
-
Do not pour any solution containing this compound down the drain.[8]
-
Collect all liquid waste containing this compound in a designated "Halogenated Liquid Waste" container.
-
Ensure the container is properly sealed to prevent evaporation and spills.
-
-
Storage Pending Disposal:
-
Store the sealed hazardous waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
The storage area should be clearly marked as a hazardous waste accumulation point.
-
-
Final Disposal:
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. 4-Bromo-2-chloro-6-iodoaniline | C6H4BrClIN | CID 581703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.nl [fishersci.nl]
- 5. uakron.edu [uakron.edu]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. Procedure [chem.fsu.edu]
Personal protective equipment for handling 4-Bromo-2-chloro-6-iodopyridin-3-ol
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Bromo-2-chloro-6-iodopyridin-3-ol. The following procedures are based on best practices for handling halogenated aromatic compounds and should be strictly adhered to in a laboratory setting.
Core Hazard Summary: Based on data from structurally similar compounds, this compound is expected to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with EN 166 or equivalent.[2] |
| Hand Protection | Gloves | Nitrile rubber gloves. Consider double gloving for extended handling.[4] |
| Body Protection | Lab Coat | A fully buttoned lab coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn.[4] |
| Respiratory Protection | Respirator | Not typically required for small-scale laboratory use with adequate ventilation. For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[2] |
Operational Workflow: From Preparation to Disposal
The following diagram outlines the standard operating procedure for handling this compound in a safe and compliant manner.
Experimental Protocols:
-
Handling: Always handle this compound within a properly functioning chemical fume hood to ensure adequate ventilation.[4] Avoid the formation of dust and aerosols.[5] Do not get in eyes, on skin, or on clothing.[2][6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]
-
Disposal: Dispose of waste in a dedicated, properly labeled container for halogenated organic waste.[4][7][8][9] Do not mix with non-halogenated waste to avoid costly disposal procedures.[9][10] Ensure the waste container is kept closed when not in use.[7]
Emergency Response Plan
In the event of an emergency, follow the procedures outlined below.
First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[1][11] Seek medical attention if irritation persists.[2]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1][11] Get immediate medical advice/attention.[2][5]
-
Inhalation: Remove to fresh air.[1][11] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[5][11] Clean mouth with water and drink plenty of water afterwards.[2] Get immediate medical attention.[1]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.nl [fishersci.nl]
- 3. 4-Bromo-2-chloro-6-iodoaniline | C6H4BrClIN | CID 581703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
